molecular formula C20H25FN4O B15610358 Niaprazine CAS No. 119306-37-5

Niaprazine

Número de catálogo: B15610358
Número CAS: 119306-37-5
Peso molecular: 356.4 g/mol
Clave InChI: RSKQGBFMNPDPLR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Niaprazine is a member of piperazines.
This compound is a selective brain catecholamine depletor.
This compound is a small molecule drug with a maximum clinical trial phase of II.
selective brain catecholamine depletor;  RN given refers to parent cpd;  structure

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-16(23-20(26)17-3-2-9-22-15-17)8-10-24-11-13-25(14-12-24)19-6-4-18(21)5-7-19/h2-7,9,15-16H,8,10-14H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKQGBFMNPDPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN1CCN(CC1)C2=CC=C(C=C2)F)NC(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34426-53-4 (tri-hydrochloride)
Record name Niaprazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10865369
Record name N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27367-90-4, 119306-37-5, 119328-74-4
Record name Niaprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27367-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niaprazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027367904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niaprazine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119306375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niaprazine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119328744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niaprazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-{4-[4-(4-Fluorophenyl)piperazin-1-yl]butan-2-yl}pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niaprazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.014
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[((3-Fluorophenyl)1-Piperazinyl)-1 Methylpropyl] Nicotamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIAPRAZINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QKW305N9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIAPRAZINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1346Q758L9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NIAPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2H3YN6E3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Niaprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Niaprazine (B1210437), a sedative-hypnotic agent of the phenylpiperazine class. The synthesis is a multi-step process commencing with a Mannich reaction, followed by oximation, reduction, and a final amide formation. This document details the experimental protocols for each key step, including reagents, reaction conditions, and purification methods, based on established chemical literature and patent filings. Quantitative data, where available, is summarized for clarity. Additionally, a visual representation of the synthesis pathway is provided using the DOT language for graph visualization.

Introduction

This compound is a psychotropic drug with sedative and hypnotic properties, primarily used in the treatment of sleep disorders, particularly in children. Its synthesis involves a four-step sequence starting from readily available precursors. Understanding the intricacies of its synthesis is crucial for researchers involved in the development of related compounds and for professionals in the pharmaceutical industry. This guide aims to provide a detailed, step-by-step technical overview of the this compound synthesis.

The Synthetic Pathway of this compound

The synthesis of this compound (IV) proceeds through the following key intermediates:

  • Intermediate I: 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone

  • Intermediate II: 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone oxime

  • Intermediate III: 3-amino-1-[4-(4-fluorophenyl)piperazinyl]butane

The overall synthetic scheme is depicted below:

Niaprazine_Synthesis cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction cluster_3 Step 4: Amide Formation 4-fluorophenylpiperazine 4-Fluorophenyl- piperazine Intermediate_I Intermediate I: 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone 4-fluorophenylpiperazine->Intermediate_I Formaldehyde_Acetone Formaldehyde + Acetone (B3395972) Formaldehyde_Acetone->Intermediate_I Intermediate_II Intermediate II: 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone oxime Intermediate_I->Intermediate_II Hydroxylamine (B1172632) Hydroxylamine (NH2OH) Hydroxylamine->Intermediate_II Intermediate_III Intermediate III: 3-amino-1-[4-(4-fluorophenyl)piperazinyl]butane Intermediate_II->Intermediate_III LAH Lithium Aluminum Hydride (LiAlH4) LAH->Intermediate_III This compound This compound (IV) Intermediate_III->this compound Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinoyl_Chloride->this compound

Caption: Synthetic pathway of this compound from 4-fluorophenylpiperazine.

Experimental Protocols

The following protocols are based on the synthesis described in U.S. Patent 3,712,893.

Step 1: Synthesis of 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone (Intermediate I)

This step involves a Mannich reaction between 4-fluorophenylpiperazine, formaldehyde, and acetone.

Experimental Protocol:

A mixture is prepared containing:

  • 180 g (1 mole) of 4-fluorophenylpiperazine

  • 45 g (1.5 moles) of paraformaldehyde

  • 300 cm³ of acetone

  • 1 cm³ of concentrated hydrochloric acid

The mixture is heated under reflux for 6 hours. After cooling, the excess acetone is removed by distillation under reduced pressure. The residue is then taken up in 500 cm³ of 2N hydrochloric acid. This acidic solution is washed with ether to remove any unreacted starting materials. The aqueous phase is then made alkaline by the addition of a sodium hydroxide (B78521) solution, leading to the precipitation of the desired product. The precipitate is extracted with ether, and the ethereal solution is dried over anhydrous sodium sulfate. After filtration, the ether is evaporated. The resulting oily residue is purified by distillation under high vacuum.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C/mmHg)
1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone (Intermediate I)C₁₄H₁₉FN₂O250.3175155-160 / 0.05
Step 2: Synthesis of 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone oxime (Intermediate II)

The ketonic intermediate is converted to its oxime in this step.

Experimental Protocol:

A solution is prepared with:

  • 25 g (0.1 mole) of 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone (Intermediate I)

  • 10.5 g (0.15 mole) of hydroxylamine hydrochloride

  • 100 cm³ of absolute ethanol

The mixture is heated under reflux for 4 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is dissolved in 100 cm³ of water, and the solution is made alkaline with a sodium hydroxide solution. The resulting precipitate is filtered, washed with water, and dried. The crude product is then recrystallized from a suitable solvent such as ethanol.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone oxime (Intermediate II)C₁₄H₂₀FN₃O265.3380138
Step 3: Synthesis of 3-amino-1-[4-(4-fluorophenyl)piperazinyl]butane (Intermediate III)

The oxime is reduced to the corresponding primary amine using a strong reducing agent.

Experimental Protocol:

A solution of:

  • 26.5 g (0.1 mole) of 1-[4-(4-fluorophenyl)-1-piperazinyl]-3-butanone oxime (Intermediate II)

  • 150 cm³ of anhydrous ether

is added dropwise to a suspension of:

  • 7.6 g (0.2 moles) of lithium aluminum hydride

  • 100 cm³ of anhydrous ether

The reaction mixture is maintained at a gentle reflux during the addition. After the addition is complete, the mixture is refluxed for an additional 8 hours. The reaction is then cooled in an ice bath and the excess lithium aluminum hydride is cautiously decomposed by the dropwise addition of 7.6 cm³ of water, followed by 7.6 cm³ of 15% sodium hydroxide solution, and finally 22.8 cm³ of water. The resulting precipitate of aluminum hydroxide is filtered off and washed with ether. The combined ethereal filtrates are dried over anhydrous sodium sulfate. After filtration, the ether is evaporated, and the residual oil is purified by distillation under high vacuum.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Boiling Point (°C/mmHg)
3-amino-1-[4-(4-fluorophenyl)piperazinyl]butane (Intermediate III)C₁₄H₂₂FN₃251.3470135-140 / 0.05
Step 4: Synthesis of this compound (IV)

The final step is the acylation of the primary amine with nicotinoyl chloride.

Experimental Protocol:

A solution of:

is added dropwise to a solution of:

  • 25.1 g (0.1 mole) of 3-amino-1-[4-(4-fluorophenyl)piperazinyl]butane (Intermediate III)

  • 20.2 g (0.2 moles) of triethylamine

  • 200 cm³ of chloroform

The reaction mixture is stirred at room temperature for 2 hours and then heated under reflux for 1 hour. After cooling, the chloroform solution is washed successively with water, a 10% sodium bicarbonate solution, and again with water. The organic layer is dried over anhydrous sodium sulfate. After filtration, the chloroform is evaporated under reduced pressure. The solid residue is recrystallized from isopropanol.

Quantitative Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-methylpropyl}nicotinamide (this compound)C₂₀H₂₅FN₄O356.4465131

Visualization of Experimental Workflow

The general workflow for a single synthetic step, such as the synthesis of Intermediate I, can be visualized as follows:

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants: - 4-fluorophenylpiperazine - Paraformaldehyde - Acetone - HCl (conc.) Reflux Heat under Reflux (6 hours) Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Remove_Acetone Remove Excess Acetone (Reduced Pressure) Cool->Remove_Acetone Acidify Take up in 2N HCl Remove_Acetone->Acidify Wash_Ether Wash with Ether Acidify->Wash_Ether Basify Make Alkaline (NaOH) Wash_Ether->Basify Extract_Ether Extract with Ether Basify->Extract_Ether Dry Dry with Na2SO4 Extract_Ether->Dry Evaporate Evaporate Ether Dry->Evaporate Distillation Purify by High Vacuum Distillation Evaporate->Distillation Product Intermediate I (Oily Residue) Distillation->Product

Caption: General experimental workflow for a synthetic step.

Conclusion

The synthesis of this compound is a well-established four-step process that can be performed with readily available starting materials and standard laboratory techniques. This guide has provided detailed experimental protocols and quantitative data for each step of the synthesis. The provided visualizations of the synthetic pathway and experimental workflow offer a clear and concise overview of the entire process. This information should serve as a valuable resource for researchers and professionals working in the field of medicinal chemistry and drug development.

Unraveling the Somnogenic Potential of Niaprazine: A Technical Guide on its Anticipated Effects on Sleep Architecture in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Niaprazine, a piperazine (B1678402) derivative, has been utilized in some countries for the management of sleep disorders, particularly in pediatric populations. Its sedative properties are generally attributed to its multifaceted antagonism of several key neurotransmitter systems. Despite its clinical use, a thorough examination of its effects on sleep architecture in preclinical animal models, based on publicly available literature, is conspicuously absent. This technical guide aims to bridge this knowledge gap by synthesizing the known pharmacological mechanisms of this compound to postulate its effects on sleep stages. Furthermore, we provide a comprehensive, standardized experimental protocol for assessing these effects in a rodent model and visualize the underlying signaling pathways and experimental workflows.

Postulated Effects of this compound on Sleep Architecture

While direct quantitative data from animal sleep studies are unavailable in the current literature, the known pharmacological profile of this compound allows for informed hypotheses regarding its impact on sleep architecture. This compound is known to be an antagonist at histamine (B1213489) H1, serotonin (B10506) 5-HT2A, and alpha-1 adrenergic receptors.[1]

Based on the roles of these receptors in sleep-wake regulation, the following effects would be anticipated:

  • Increased Total Sleep Time: Primarily through its potent histamine H1 receptor blockade, which is a well-established mechanism for promoting sedation and sleep.

  • Reduced Sleep Latency: The sedative effects mediated by H1 antagonism are expected to decrease the time required to fall asleep.

  • Increased NREM Sleep: Antagonism of 5-HT2A receptors is strongly associated with an increase in slow-wave sleep (a component of NREM sleep). This could lead to a deeper, more restorative sleep profile.

  • Potential Effects on REM Sleep: The impact on REM sleep is less straightforward. While 5-HT2A antagonism can sometimes increase REM sleep, the interplay with adrenergic systems might modulate this effect. The net outcome on REM sleep duration and latency would need empirical determination.

These hypothesized effects are summarized in the table below.

Sleep ParameterExpected Effect of this compoundRationale
Total Sleep Time IncreasePotent histamine H1 receptor antagonism.
Sleep Latency DecreaseSedative effects of H1 receptor blockade.
Wakefulness DecreaseConsequence of increased sleep drive.
NREM Sleep Duration IncreaseAntagonism of 5-HT2A receptors promotes slow-wave sleep.
REM Sleep Duration UncertainComplex interplay of serotonergic and adrenergic modulation.
Number of Awakenings DecreaseIncreased sleep consolidation due to sedative effects.

Core Mechanism of Action: Signaling Pathways

This compound's sedative and hypnotic effects are understood to arise from its competitive antagonism at multiple G-protein coupled receptors in the central nervous system. The primary pathways include the blockade of histamine H1 receptors, serotonin 5-HT2A receptors, and alpha-1 adrenergic receptors, all of which are involved in promoting and maintaining wakefulness. By inhibiting these wake-promoting signals, this compound facilitates the transition to and maintenance of sleep.

Niaprazine_Mechanism_of_Action cluster_0 This compound cluster_1 Receptor Targets cluster_2 Downstream Effects This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes HTR2A Serotonin 5-HT2A Receptor This compound->HTR2A Antagonizes A1AR Alpha-1 Adrenergic Receptor This compound->A1AR Antagonizes Wakefulness Decreased Wakefulness H1R->Wakefulness Inhibits Wake Promotion NREM_Sleep Increased NREM Sleep HTR2A->NREM_Sleep Promotes Slow-Wave Sleep A1AR->Wakefulness Inhibits Arousal

This compound's antagonistic action on key wake-promoting receptors.

Experimental Protocols

To empirically determine the effects of this compound on sleep architecture, a standardized preclinical study in a rodent model, such as rats, would be employed. Below is a detailed methodology for such an experiment.

1. Animal Subjects:

  • Species: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Housing: Individually housed in transparent recording chambers within a sound-attenuated, temperature- and humidity-controlled environment.

  • Light-Dark Cycle: Maintained on a 12:12 hour light-dark cycle (e.g., lights on at 7:00 AM, lights off at 7:00 PM) for at least two weeks prior to and throughout the experiment.

  • Acclimation: Animals are habituated to the recording cables and experimental procedures for at least 5-7 days before baseline recordings commence.

2. Surgical Implantation of Electrodes:

  • Anesthesia: Rats are anesthetized with a suitable anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Electrode Placement: Stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording. Two stainless steel wire electrodes are inserted into the nuchal muscles for electromyogram (EMG) recording.

  • Post-operative Care: Animals are allowed a recovery period of at least 7-10 days with appropriate analgesic administration.

3. Experimental Design:

  • Design: A within-subjects, crossover design is typically used. Each animal receives all treatment conditions.

  • Treatments: Vehicle (e.g., saline or distilled water), and at least three doses of this compound (e.g., 1, 3, and 10 mg/kg).

  • Administration: this compound or vehicle is administered via intraperitoneal (i.p.) or oral (p.o.) gavage at the beginning of the light (inactive) phase.

  • Washout Period: A washout period of at least 48-72 hours is maintained between different treatments to ensure complete drug clearance.

4. Polysomnographic Recording:

  • Duration: Continuous EEG and EMG recordings are collected for 24 hours post-administration.

  • Data Acquisition: Signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized at a sampling rate of at least 256 Hz.

5. Data Analysis:

  • Sleep Scoring: The recording is divided into 4- or 10-second epochs and visually scored or automatically analyzed to classify into three stages: Wakefulness, NREM sleep, and REM sleep based on standard criteria (e.g., Wake: low-amplitude, high-frequency EEG with high EMG activity; NREM: high-amplitude, low-frequency EEG with low EMG activity; REM: low-amplitude, theta-dominant EEG with muscle atonia).

  • Parameters Measured:

    • Total time spent in Wake, NREM, and REM sleep.

    • Latency to the first episode of NREM and REM sleep.

    • Number and duration of sleep/wake bouts.

    • Sleep efficiency.

    • EEG spectral analysis (e.g., delta power during NREM sleep).

  • Statistical Analysis: Data are analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of different doses of this compound with the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a novel compound on sleep architecture.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimation cluster_surgery Phase 2: Surgical Preparation cluster_recording Phase 3: Data Collection cluster_analysis Phase 4: Data Analysis & Interpretation animal_procurement Animal Procurement (e.g., Wistar Rats) housing Individual Housing (Controlled Environment) animal_procurement->housing acclimation Habituation to Recording Chambers & Cables housing->acclimation surgery EEG/EMG Electrode Implantation Surgery acclimation->surgery recovery Post-Operative Recovery (7-10 days) surgery->recovery baseline Baseline Polysomnographic Recording (24h) recovery->baseline treatment Drug Administration (Vehicle & this compound Doses) Crossover Design baseline->treatment post_treatment Post-Dose Polysomnographic Recording (24h) treatment->post_treatment scoring Sleep Stage Scoring (Wake, NREM, REM) post_treatment->scoring Washout period between treatments parameter_extraction Extraction of Sleep Parameters (Durations, Latencies, Bouts) scoring->parameter_extraction stats Statistical Analysis (e.g., ANOVA) parameter_extraction->stats conclusion Conclusion on this compound's Effects on Sleep Architecture stats->conclusion

A typical workflow for preclinical sleep studies.

References

Methodological & Application

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Niaprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Niaprazine in bulk pharmaceutical ingredients and human plasma. This compound, a sedative-hypnotic agent of the phenylpiperazine group, requires accurate quantification for pharmacokinetic studies, quality control, and formulation development.[1] The described method is sensitive, specific, and has been validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a sedative and hypnotic medication used in the management of sleep disorders, particularly in children.[1][2] It functions primarily as a potent and selective 5-HT2A and α1-adrenergic receptor antagonist.[1] To ensure the safety and efficacy of pharmaceutical formulations containing this compound, and to conduct pharmacokinetic studies, a validated analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[3] This document provides a detailed protocol for an isocratic RP-HPLC method coupled with UV detection for the determination of this compound.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is crucial for method development.[3]

PropertyValueReference
Chemical Name N-[4-[4-(4-fluorophenyl)piperazin-1-yl]butan-2-yl]pyridine-3-carboxamide[4]
Molecular Formula C₂₀H₂₅FN₄O[4]
Molecular Weight 356.4 g/mol [4]
Chemical Structure this compound Chemical StructurePubChem CID: 71919

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Data Software: For data acquisition and processing.

  • Analytical Column: X-Bridge C18, 3.5 µm, 4.6 x 150 mm (or equivalent). A C18 column is commonly used for the separation of antipsychotic drugs.[5]

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade)

    • Human plasma (drug-free)

Chromatographic Conditions

The following chromatographic conditions are proposed based on methods for similar piperazine (B1678402) derivatives and a reported stability study of this compound.[5][6]

ParameterCondition
Mobile Phase Acetonitrile : 25mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with orthophosphoric acid) (40:60, v/v)
Column X-Bridge C18, 3.5 µm, 4.6 x 150 mm
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 228 nm[6]
Injection Volume 20 µL
Run Time 10 minutes
Preparation of Solutions
  • Buffer Preparation (25mM KH₂PO₄, pH 3.5): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.5 using orthophosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 40:60 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-50 µg/mL).

Detailed Protocols

Protocol for Analysis of Bulk Drug
  • Prepare the sample by accurately weighing a quantity of the bulk drug powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject 20 µL of the filtered solution into the HPLC system.

  • Record the chromatogram and calculate the amount of this compound using the peak area from the standard.

Protocol for Analysis in Human Plasma

For the analysis of this compound in biological matrices like plasma, a sample preparation step is necessary to remove interfering substances, primarily proteins.[7][8] Protein precipitation is a common and effective technique.[8][9]

  • Pipette 500 µL of human plasma into a microcentrifuge tube.

  • Add 1.0 mL of acetonitrile (as the precipitating agent) to the plasma sample.[9]

  • Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant and transfer it to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue with 200 µL of the mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter.

  • Inject 20 µL of the filtered solution into the HPLC system.

Method Validation

The proposed HPLC method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), specificity, and robustness.[3] The following tables summarize the expected quantitative outcomes for a validated method.

Linearity
Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
5255,000
10510,000
201,025,000
301,530,000
402,050,000
502,545,000
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)% RSD (n=3)
54.9599.0< 2.0
2020.10100.5< 2.0
4039.6099.0< 2.0
Precision
Concentration (µg/mL)Intra-day Precision (% RSD, n=6)Inter-day Precision (% RSD, n=6)
5< 2.0< 2.0
20< 2.0< 2.0
40< 2.0< 2.0
LOD and LOQ
ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantification (LOQ) 0.80

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start bulk_prep Bulk Drug Sample Preparation (Weighing, Dissolution, Filtration) start->bulk_prep plasma_prep Plasma Sample Preparation (Protein Precipitation, Centrifugation, Evaporation, Reconstitution, Filtration) start->plasma_prep hplc_injection Inject Sample into HPLC bulk_prep->hplc_injection plasma_prep->hplc_injection chrom_sep Chromatographic Separation (C18 Column, Isocratic Elution) hplc_injection->chrom_sep uv_detection UV Detection at 228 nm chrom_sep->uv_detection data_acq Data Acquisition uv_detection->data_acq peak_integration Peak Integration & Quantification data_acq->peak_integration report Generate Report peak_integration->report end End report->end

Caption: Overall workflow for the HPLC analysis of this compound.

Method Validation Parameters

G cluster_precision Precision Types Validation Method Validation (ICH Guidelines) Specificity Specificity (No interference from matrix) Validation->Specificity Linearity Linearity (Correlation Coefficient r² ≥ 0.999) Validation->Linearity Accuracy Accuracy (Recovery % within limits) Validation->Accuracy Precision Precision (% RSD < 2.0) Validation->Precision Robustness Robustness (Unaffected by small variations) Validation->Robustness Range Range Linearity->Range Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate LOD Limit of Detection (LOD) (S/N ratio ~3:1) LOQ Limit of Quantification (LOQ) (S/N ratio ~10:1) Range->LOD Range->LOQ

Caption: Logical relationship of HPLC method validation parameters.

References

Application Notes and Protocols for Niaprazine Oral Syrup Formulation in Pediatric Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a Niaprazine oral syrup intended for pediatric research. This compound, a sedative-hynoptic piperazine (B1678402) derivative, is utilized for managing sleep disturbances, particularly in children.[1][2][3] The development of a stable, palatable, and bioavailable oral liquid formulation is crucial for ensuring accurate dosing and patient compliance in the pediatric population.

Quantitative Data Summary

The following tables summarize key quantitative parameters for a model this compound oral syrup formulation, based on available literature and established pharmaceutical principles.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₀H₂₅FN₄O[4]
Molecular Weight356.44 g/mol [4]
Melting Point131°C[4][5]
SolubilityPoorly soluble in water; solubility is pH-dependent.[1]
PhotosensitivityPhotosensitive[4]

Table 2: Model Formulation of this compound Oral Syrup (per 100 mL)

IngredientConcentrationPurposeReference
This compound300 mgActive Pharmaceutical Ingredient[1]
Sucrose (B13894)55.2 gSweetening agent, viscosity modifier[1]
Citric Acid0.1 gpH modifier, solubilizing agent[1]
Sodium Methyl-p-hydroxybenzoate0.05 gPreservative[1]
Purified Waterq.s. to 100 mLVehicle[1]

Table 3: Stability Testing Parameters

TestStorage ConditionsDurationAcceptance Criteria
Accelerated Stability40°C ± 2°C / 75% RH ± 5% RH6 monthsNo significant change in physical appearance, pH, and this compound concentration (90-110% of initial).
Real-Time Stability25°C ± 2°C / 60% RH ± 5% RH24 monthsNo significant change in physical appearance, pH, and this compound concentration (90-110% of initial).
Refrigerated Stability5°C ± 3°C24 monthsNo significant change in physical appearance, pH, and this compound concentration (90-110% of initial).

Experimental Protocols

Preparation of this compound Oral Syrup (3 mg/mL)

Objective: To prepare a 100 mL batch of this compound oral syrup.

Materials:

  • This compound powder (300 mg)

  • Sucrose (55.2 g)

  • Citric Acid (0.1 g)

  • Sodium Methyl-p-hydroxybenzoate (0.05 g)

  • Purified Water

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • pH meter

  • Amber glass bottles for storage

Protocol:

  • In a beaker, dissolve the sodium methyl-p-hydroxybenzoate and citric acid in approximately 30 mL of purified water at room temperature with gentle stirring.[1]

  • Slowly add the this compound powder to the solution while continuously stirring until it is completely dissolved. The addition of citric acid aids in the solubilization of this compound.[1]

  • In a separate beaker, prepare a simple syrup by dissolving the sucrose in approximately 50 mL of purified water, with heating if necessary. Allow the syrup to cool to room temperature.

  • Gradually add the this compound solution to the simple syrup with constant stirring to ensure a homogenous mixture.

  • Adjust the final volume to 100 mL with purified water.

  • Measure and record the pH of the final solution. The target pH should be between 3 and 6.[1]

  • Transfer the syrup into amber glass bottles to protect it from light.[1]

  • Store the prepared syrup under appropriate conditions (e.g., refrigerated at 2-8°C) until further analysis.[1]

Stability Testing Protocol

Objective: To evaluate the physical and chemical stability of the this compound oral syrup under various storage conditions.

Methodology:

  • Prepare three batches of the this compound oral syrup according to the protocol in section 2.1.

  • Package the syrup in amber glass bottles.

  • Place the bottles in stability chambers under the conditions specified in Table 3.

  • At predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, and 24 months for real-time and refrigerated stability; 0, 1, 3, and 6 months for accelerated stability), withdraw samples for analysis.[6]

  • Physical Stability Assessment: Visually inspect the samples for any changes in color, odor, clarity, and for the presence of any precipitation.

  • Chemical Stability Assessment:

    • pH Measurement: Measure the pH of the syrup at each time point.

    • Assay of this compound: Develop and validate a stability-indicating HPLC method to quantify the concentration of this compound. The method should be able to separate this compound from any potential degradation products.[7][8] The acceptable range for this compound concentration is typically 90-110% of the initial concentration.

  • Microbiological Stability: Assess the microbial load at the beginning and end of the study to ensure the effectiveness of the preservative system.[7]

Dissolution Testing Protocol

Objective: To determine the in vitro release profile of this compound from the oral syrup formulation.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).[9]

  • Dissolution Medium: 900 mL of a suitable buffer, such as 0.1 N HCl (to simulate gastric fluid) or a pH 6.8 phosphate (B84403) buffer (to simulate intestinal fluid). The pH of the medium should generally be between 1 and 6.8.[10]

  • Apparatus Speed: 50 rpm.[11]

  • Temperature: 37 ± 0.5°C.[10]

  • Procedure:

    • Introduce a known volume of the this compound oral syrup into the dissolution vessel.

    • At specified time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Plot the percentage of drug released against time to generate a dissolution profile.

Palatability Assessment Protocol

Objective: To evaluate the taste and overall acceptability of the this compound oral syrup in a pediatric population.

Methodology: This protocol should be conducted in compliance with all ethical guidelines for research involving children.

  • Study Population: Recruit a cohort of children within the target age range for the medication.

  • Taste Assessment Tools: Utilize age-appropriate hedonic scales for taste evaluation.[12][13]

    • For younger children (3-7 years): A 5-point facial hedonic scale (e.g., ranging from a sad face for "very bad" to a happy face for "very good").

    • For older children (8 years and above): A Visual Analogue Scale (VAS), which is a 100 mm line where the child marks their preference from "dislike very much" to "like very much".[14]

  • Procedure:

    • Administer a standardized, small volume of the this compound oral syrup to each child.

    • Ask the child to rate the taste of the syrup using the appropriate scale.

    • For older children, a "swirl and spit" method may be considered to focus solely on taste without ingestion.

    • Record the responses.

  • Additional Measures:

    • Forced Choice Method: Present two or more formulations (e.g., with different flavors) and ask the child to indicate their preference.[14]

    • Parental/Caregiver Assessment: Ask parents or caregivers to rate the child's willingness to take the medication and observe their facial expressions.[14]

  • Data Analysis: Analyze the collected data to determine the overall palatability of the formulation.

Visualizations

Niaprazine_Mechanism_of_Action This compound This compound H1_Receptor H1 Histamine Receptor This compound->H1_Receptor Antagonism Alpha1_Adrenergic_Receptor α1-Adrenergic Receptor This compound->Alpha1_Adrenergic_Receptor Antagonism Serotonin_5HT2A_Receptor 5-HT2A Receptor This compound->Serotonin_5HT2A_Receptor Antagonism CNS Central Nervous System (CNS) Alpha1_Adrenergic_Receptor->CNS Sedation Sedation / Hypnosis CNS->Sedation Leads to

Caption: Mechanism of action of this compound in the central nervous system.

Syrup_Formulation_Workflow Start Start Dissolve_Excipients Dissolve Preservative & Citric Acid in Water Start->Dissolve_Excipients Add_this compound Add and Dissolve This compound Powder Dissolve_Excipients->Add_this compound Combine Combine this compound Solution with Simple Syrup Add_this compound->Combine Prepare_Syrup Prepare Simple Syrup (Sucrose + Water) Prepare_Syrup->Combine QS Adjust to Final Volume with Purified Water Combine->QS QC Quality Control: pH Measurement QS->QC Package Package in Amber Bottles QC->Package End End Package->End

Caption: Workflow for the preparation of this compound oral syrup.

Stability_Testing_Workflow Start Start Preparation Prepare 3 Batches of this compound Syrup Start->Preparation Storage Store in Stability Chambers (Accelerated, Real-Time, Refrigerated) Preparation->Storage Sampling Withdraw Samples at Predetermined Time Points Storage->Sampling Analysis Analyze Samples: - Physical Appearance - pH - this compound Assay (HPLC) - Microbial Load Sampling->Analysis Data_Evaluation Evaluate Data Against Acceptance Criteria Analysis->Data_Evaluation End End Data_Evaluation->End

Caption: Experimental workflow for stability testing of this compound oral syrup.

References

Application Notes and Protocols for Niaprazine Administration in Drinking Water for Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of niaprazine (B1210437) in drinking water for chronic studies in rodents. This information is intended to guide researchers in designing and executing long-term studies to evaluate the efficacy and safety of this compound.

Introduction to this compound

This compound is a sedative-hypnotic agent belonging to the phenylpiperazine group. It has been used in some European countries for the treatment of sleep disturbances, particularly in children, owing to its favorable safety profile.[1] Pharmacologically, this compound acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors.[1][2] Its sedative effects are primarily attributed to its antihistaminic properties by blocking H1 receptors, and its anxiolytic and calming effects may be mediated through its interaction with serotonin (B10506) and adrenergic receptors.[3][4] Chronic administration studies are essential for understanding the long-term therapeutic potential and safety profile of this compound. Administration via drinking water is a non-invasive method that can reduce animal stress compared to techniques like oral gavage.[5]

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is critical for the successful preparation and administration of dosing solutions.

Solubility: this compound has been described as having poor solubility in aqueous solutions.[6] However, its solubility is pH-dependent. One study noted reduced solubility in a basic medium, with a concentration of 780 µM being near the solubility limit at a basic pH.[7] Another study mentioned that the addition of citric acid can improve the solubilization of this compound in aqueous solutions, suggesting that a lower pH enhances its solubility.[6]

Stability: The stability of this compound in aqueous solutions is a key consideration for chronic studies where solutions may be prepared in advance.

  • A study on a this compound oral formulation in a syrup found degradation of up to 10% within 28 days, even when stored at 2-8°C and protected from light.

  • In contrast, a study administering this compound in drinking water to mice found that the solutions were stable at room temperature for up to 4 days. The stock solution was stable for 4 months when stored at 2-8°C.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data gathered from the literature for the administration of this compound in drinking water.

ParameterValueReference
Molar Mass 356.445 g/mol [1]
Receptor Binding Affinity (Ki)
    5-HT2A Receptor75 nM[1]
    α1-Adrenergic Receptor86 nM[1]
    α2-Adrenergic Receptor730 nM[1]
    H1 and mACh Receptors> 1 µM[1]
Solubility in Basic Medium (pH 12.80) Approximately 780 µM[7]
Stability in Drinking Water (Room Temperature) Stable for up to 4 days[7]
Stock Solution Stability (2-8°C) Stable for 4 months[7]
Study ParameterDetailsReference
Animal Model Young male mice[7]
Dosage 1 mg/kg/day[7]
Administration Route Drinking water[7]
Solution Concentration Approximately 14.5 µM[7]
Solution Preparation Diluting 1 mL of an 842 µM stock solution to 50 mL with drinking water[7]
Solution Replacement Frequency Every 4 days[7]
Study Duration 14 days[7]
Effect on Water Consumption No significant difference compared to control[7]
Effect on Body Weight No significant difference compared to control[7]

Experimental Protocols

Protocol for Preparation of this compound Solution for Drinking Water Administration

This protocol is based on a successful study administering 1 mg/kg/day of this compound to mice.[7]

Materials:

  • This compound powder

  • Milli-Q water or equivalent purified water

  • Sterile containers

  • Magnetic stirrer and stir bar

  • pH meter

  • 0.22 µm sterile filter

Stock Solution Preparation (842 µM):

  • Calculate the required amount of this compound powder based on the desired volume of the stock solution. For example, for 100 mL of an 842 µM solution:

    • Molecular Weight of this compound = 356.445 g/mol

    • Moles = 842 x 10-6 mol/L * 0.1 L = 8.42 x 10-5 mol

    • Mass = 8.42 x 10-5 mol * 356.445 g/mol = 0.0299 g or 29.9 mg

  • Weigh the calculated amount of this compound powder.

  • Add the powder to a sterile container with a magnetic stir bar.

  • Add a portion of the purified water and stir until the powder is fully dissolved. As this compound has poor water solubility, gentle heating or the addition of a solubilizing agent like a small amount of citric acid to lower the pH may be necessary.

  • Once dissolved, add the remaining volume of purified water to reach the final desired volume.

  • Verify the pH of the solution.

  • Sterile filter the stock solution using a 0.22 µm filter into a sterile, light-protected container.

  • Store the stock solution at 2-8°C. This solution is stable for up to 4 months.[7]

Dosing Solution Preparation (14.5 µM):

  • To prepare the dosing solution, dilute the stock solution with drinking water. For example, to make 50 mL of a 14.5 µM solution from an 842 µM stock:

    • Use the formula C1V1 = C2V2

    • (842 µM)(V1) = (14.5 µM)(50 mL)

    • V1 = (14.5 * 50) / 842 ≈ 0.86 mL of stock solution.

  • Add approximately 0.86 mL of the 842 µM stock solution to a sterile container.

  • Add drinking water to a final volume of 50 mL.

  • Mix the solution thoroughly.

  • This dosing solution should be prepared fresh every 4 days and stored at room temperature in the animal's water bottle.[7]

Protocol for Chronic Administration and Monitoring

This protocol outlines the steps for administering this compound in drinking water to rodents and monitoring their well-being throughout the study, based on general guidelines for chronic toxicity studies.[6][7][8]

Animal Selection and Housing:

  • Use an appropriate rodent species and strain (e.g., C57BL/6 mice or Sprague Dawley rats).

  • Animals should be young adults at the start of the study.

  • House animals in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Provide ad libitum access to standard chow.

  • Acclimatize animals to the housing conditions for at least one week before the start of the experiment.

Dosing and Administration:

  • Randomly assign animals to control (vehicle) and this compound treatment groups.

  • For the control group, provide drinking water with the same vehicle used to dissolve this compound (e.g., water with a small amount of citric acid if used).

  • Measure the volume of the dosing solution provided to each cage.

  • Replace the dosing solutions every 4 days with freshly prepared solutions.[7]

Monitoring:

  • Water Consumption: Measure the remaining volume of the drinking solution every 24 hours to calculate the daily water intake per animal. A study has shown that a 1 mg/kg/day dose of this compound did not significantly affect water consumption in mice.[7]

  • Body Weight: Record the body weight of each animal at least once a week. The aforementioned study also reported no significant impact on body weight.[7]

  • Clinical Observations: Perform daily clinical observations for any signs of toxicity, such as changes in behavior, appearance, or activity levels.

  • Food Consumption: Measure food intake weekly.

  • Detailed Examinations: Conduct a more thorough physical examination weekly.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_admin Administration & Monitoring prep_stock Prepare this compound Stock Solution (842 µM) store_stock Store Stock Solution (2-8°C) prep_stock->store_stock prep_dose Prepare Dosing Solution (14.5 µM) store_stock->prep_dose administer Administer to Animals in Drinking Water prep_dose->administer replace Replace Dosing Solution Every 4 Days administer->replace monitor Daily Monitoring: - Water Consumption - Clinical Signs administer->monitor weigh Weekly Monitoring: - Body Weight - Food Consumption administer->weigh

Caption: Workflow for this compound Administration in Drinking Water.

Signaling Pathways

5-HT2A Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT2A receptor. The typical agonistic pathway is depicted below, which this compound would inhibit.

Gq_pathway_5HT2A cluster_cell Cell Membrane cluster_cytosol Cytosol R 5-HT2A Receptor Gq Gq/11 R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Serotonin Serotonin (Agonist) Serotonin->R This compound This compound (Antagonist) This compound->R

Caption: Simplified 5-HT2A Receptor Signaling Cascade.

α1-Adrenergic Receptor Signaling Pathway

This compound also antagonizes the α1-adrenergic receptor. Similar to its action on the 5-HT2A receptor, it inhibits the following agonistic pathway.

Gq_pathway_alpha1 cluster_cell Cell Membrane cluster_cytosol Cytosol R α1-Adrenergic Receptor Gq Gq R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Norepinephrine Norepinephrine (Agonist) Norepinephrine->R This compound This compound (Antagonist) This compound->R

References

Application Notes and Protocols for Assessing Niaprazine's Effect on Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niaprazine is a sedative and hypnotic agent belonging to the piperazine (B1678402) class of drugs.[1][2] Primarily used in pediatric populations for the short-term management of insomnia, its mechanism of action involves antagonism of several neurotransmitter receptors.[1][3] this compound is an antagonist of histamine (B1213489) H1 and serotonin (B10506) 5-HT2A receptors and also possesses an affinity for α1-adrenergic receptors.[2][4] This complex pharmacology suggests potential effects on locomotor activity, a critical parameter to assess in preclinical studies for novel therapeutics. These application notes provide detailed protocols for evaluating the impact of this compound on locomotor activity in rodent models.

Data Presentation

The following tables provide a structured summary of this compound's pharmacological profile and its reported effects on locomotor activity from preclinical studies.

Table 1: Pharmacological Profile of this compound

Target ReceptorActionReference
Histamine H1Antagonist[1][2]
Serotonin 5-HT2AAntagonist[2][4]
Alpha-1 AdrenergicAntagonist[4]

Table 2: Summary of Preclinical Locomotor Activity Findings for this compound

Study TypeAnimal ModelThis compound DoseKey Findings on Locomotor ActivityReference
Behavioral AnalysisMiceNot specified (administered in drinking water)Did not significantly impact exploratory activity.[5][6]

Experimental Protocols

Two primary methods are detailed for assessing locomotor activity: the Open Field Test and Actigraphy. The Open field test is the most common and recommended method.

Protocol 1: Open Field Test (OFT)

The Open Field Test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents.[7][8][9]

Materials:

  • Open field arena (e.g., 42 x 42 x 42 cm, polyvinyl chloride)[10]

  • Video camera mounted above the arena[8]

  • Video tracking software (e.g., Biobserve Viewer, Any-maze)[11]

  • 70% Ethanol (B145695) solution for cleaning[7]

  • This compound solution

  • Vehicle solution (control)

  • Standard rodent cages

  • Animal scale

Procedure:

  • Animal Acclimation:

    • House animals in the testing facility for at least 3 days prior to the experiment to acclimate.[12]

    • On the day of testing, bring the animals to the testing room in their home cages at least 30 minutes before the experiment begins to acclimate to the room's conditions (e.g., lighting, temperature).[8][9]

  • Drug Administration:

    • Administer this compound or vehicle solution to the test subjects. The route of administration (e.g., intraperitoneal, oral) and the dose should be determined based on the study design. A previously reported study administered this compound in the drinking water over 14 days.[5][6] Another study in children used a daily dosage of 1 mg/kg body weight.[3][13]

    • Allow for an appropriate absorption period before starting the test (typically 30-60 minutes after oral administration).[1]

  • Experimental Setup:

    • Clean the open field arena thoroughly with 70% ethanol solution and allow it to dry completely between each animal to eliminate olfactory cues.[7]

    • Ensure the testing room has consistent and dim lighting.[8]

  • Test Execution:

    • Gently place the animal in the center of the open field arena.[7][12]

    • Immediately start the video recording. The test duration is typically 5-20 minutes.[7][11][12]

    • The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.

  • Data Collection and Analysis:

    • The video tracking software will automatically record and analyze various parameters. Key parameters for locomotor activity include:

      • Total Distance Traveled: The total distance the animal moves during the test.

      • Velocity: The speed of the animal's movement.

      • Time Spent Mobile/Immobile: The duration the animal is in motion versus at rest.

      • Rearing Frequency: The number of times the animal stands on its hind legs.

    • The arena is typically divided into a "center" and a "periphery" zone by the software to assess anxiety-like behavior (e.g., time spent in the center).[12]

  • Post-Test:

    • At the end of the test, carefully remove the animal and return it to its home cage.[7]

    • Thoroughly clean the arena before testing the next animal.[7]

Protocol 2: Actigraphy

Actigraphy provides a non-invasive method for continuous, long-term monitoring of rest/activity cycles.[14][15][16]

Materials:

  • Actigraph units (small, lightweight devices with an accelerometer)[16]

  • Jackets or harnesses to attach the actigraph to the animal

  • Data acquisition and analysis software provided with the actigraphs

  • Standard rodent cages with food and water ad libitum

Procedure:

  • Animal Acclimation and Device Attachment:

    • Acclimate the animals to wearing the jacket or harness for several days before starting data collection.

    • Securely attach the actigraph unit to the animal's back or chest.[17]

  • Drug Administration:

    • Administer this compound or vehicle as described in the OFT protocol. For long-term studies, administration in drinking water or food may be more suitable.[5]

  • Data Collection:

    • Place the animals back in their home cages.

    • The actigraphs will continuously record movement data over the desired period (e.g., 24 hours, several days).

  • Data Analysis:

    • Download the data from the actigraphs to the analysis software.

    • The software will quantify activity levels over time, allowing for the assessment of:

      • Total activity counts over specific periods (e.g., light vs. dark cycle).

      • Duration and frequency of rest and active bouts.

      • Circadian rhythm patterns.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound's Potential Effect on Locomotor Activity

Niaprazine_Locomotor_Pathway cluster_drug This compound Administration cluster_receptors Receptor Blockade cluster_neurotransmitters Neurotransmitter Systems cluster_outcome Behavioral Outcome This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes S5HT2AR Serotonin 5-HT2A Receptor This compound->S5HT2AR Antagonizes A1AR Alpha-1 Adrenergic Receptor This compound->A1AR Antagonizes Noradrenaline Noradrenergic System (Arousal/Locomotion) This compound->Noradrenaline Short-term depletion Dopamine Dopaminergic System (Locomotion) This compound->Dopamine Short-term depletion Histamine Histaminergic System (Arousal) H1R->Histamine Modulates Serotonin Serotonergic System (Motor Control) S5HT2AR->Serotonin Modulates A1AR->Noradrenaline Modulates Locomotion Decreased Locomotor Activity (Sedation) Histamine->Locomotion Influences Serotonin->Locomotion Influences Noradrenaline->Locomotion Influences Dopamine->Locomotion Influences

Caption: this compound's potential impact on locomotor activity.

Experimental Workflow for the Open Field Test

OFT_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis cluster_outcome Outcome acclimation Animal Acclimation (≥30 min) drug_admin This compound/Vehicle Administration acclimation->drug_admin placement Place Animal in Center of Arena drug_admin->placement recording Video Record (5-20 min) placement->recording tracking Automated Video Tracking recording->tracking params Extract Parameters: - Distance Traveled - Velocity - Time Mobile/Immobile tracking->params interpretation Assess Effect on Locomotor Activity params->interpretation

Caption: Workflow for assessing locomotor activity using the Open Field Test.

References

Troubleshooting & Optimization

Troubleshooting Niaprazine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niaprazine. The following information is intended to help address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is known to have poor solubility in aqueous solutions at neutral pH.[1] One source predicts its water solubility to be approximately 0.171 mg/mL. However, its solubility is highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of this compound?

This compound is a weakly basic compound with a predicted pKa of 7.9 for its strongest basic nitrogen. This means that its solubility in aqueous solutions is significantly influenced by pH.

  • Acidic pH: In acidic conditions (pH below its pKa), this compound becomes protonated, forming a more soluble salt. A study has shown that this compound is soluble in 0.1 N HCl (pH 1.23) at a concentration of 2428 µM.

  • Neutral to Basic pH: As the pH increases towards and above its pKa, this compound will be predominantly in its less soluble free base form. Its solubility is noted to be reduced in basic media, with a reported solubility of 780 µM in 0.1 N NaOH (pH 12.80).[2]

Q3: Are there any known stability issues for this compound in aqueous solutions?

Yes, this compound can exhibit chemical and physical instability under certain conditions. It is sensitive to extreme pH levels (both acidic and basic), and prolonged exposure to high temperatures and light can accelerate the degradation of phenylpiperazine compounds.[1] In one study of a syrup formulation, a progressive time-dependent degradation of this compound was observed over 28 days, although it remained within an acceptable range.[1]

Q4: Can co-solvents be used to improve this compound solubility?

Yes, co-solvents can be an effective strategy. In the development of a xanthan gum-based gel formulation, ethanol (B145695) was used to dissolve this compound before its incorporation into the aqueous gel.[3] Common co-solvents used in pharmaceutical formulations to enhance the solubility of poorly soluble drugs include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol.[4]

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

This is a common issue, especially in neutral or slightly alkaline buffers.

Root Cause Analysis:

  • pH: The pH of your buffer is likely at or above the pKa of this compound (approximately 7.9), causing it to be in its less soluble free base form.

  • Concentration: The concentration of this compound in your solution may exceed its solubility limit at the given pH and temperature.

  • Temperature: Lower temperatures can decrease the solubility of many compounds.

Troubleshooting Steps:

  • pH Adjustment: The most effective method to increase this compound's aqueous solubility is to lower the pH of the solution. Adding a small amount of a pharmaceutically acceptable acid, such as citric acid or hydrochloric acid, can significantly improve solubility. A pH range of 5.16 to 5.67 has been successfully used to maintain this compound in solution for a syrup formulation.[1]

  • Use of Co-solvents: Introduce a water-miscible co-solvent to your aqueous solution. See the experimental protocols below for guidance on using co-solvents.

  • Temperature Control: For some compounds, gently warming the solution can increase solubility. However, be cautious of potential degradation at elevated temperatures.[1] It is advisable to conduct stability studies if you plan to store the solution at a higher temperature.

Issue 2: I am unable to prepare a stock solution of this compound at the desired concentration.

Root Cause Analysis:

  • Solvent Choice: Pure water is often a poor solvent for this compound's free base.

  • High Target Concentration: Your desired concentration may be above the saturation solubility of this compound in the chosen solvent system.

Troubleshooting Steps:

  • Solvent System Modification:

    • Acidified Aqueous Solution: Prepare your stock solution in a slightly acidic aqueous buffer (e.g., pH 4-6).

    • Co-solvent Mixture: A mixture of an organic solvent and water is often effective. A stock solution of this compound has been successfully prepared by diluting the powder in a 50:50 methanol/water mixture to a final concentration of 1 mg/mL.[1] You can also explore other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG).

  • Sonication: Sonication can help to break down particles and facilitate dissolution, especially for kinetically limited solubility.

Physicochemical Data Summary

PropertyValueSource
Molecular FormulaC₂₀H₂₅FN₄O--INVALID-LINK--
Molecular Weight356.4 g/mol --INVALID-LINK--
Predicted Water Solubility0.171 mg/mLDrugBank Online
Predicted LogP2.33DrugBank Online
pKa (Strongest Basic)7.9DrugBank Online
Solubility in 0.1 N HCl (pH 1.23)2428 µMUnveiling this compound's Potential
Solubility in 0.1 N NaOH (pH 12.80)780 µMUnveiling this compound's Potential

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using pH Adjustment with Citric Acid

This protocol describes a general method for improving the aqueous solubility of this compound by adding citric acid.

Materials:

  • This compound powder

  • Purified water

  • Citric acid (solid or a stock solution)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Methodology:

  • Determine Target Concentration and pH: Decide on the desired final concentration of this compound and the target pH for your solution (a pH below 6 is recommended for enhanced solubility).

  • Prepare Citric Acid Solution: If using a stock solution, prepare a 1 M solution of citric acid in purified water.

  • Initial Dispersion: Weigh the required amount of this compound powder and add it to a volumetric flask containing a portion of the purified water (e.g., about 80% of the final volume). Add a stir bar.

  • pH Adjustment: While stirring, slowly add the citric acid (either as a solid or dropwise from the stock solution). Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: Continue adding citric acid until the this compound powder is completely dissolved and the target pH is reached.

  • Final Volume Adjustment: Once the this compound is fully dissolved and the pH is stable, add purified water to reach the final desired volume.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm filter.

Protocol 2: Preparation of a this compound Solution using a Co-solvent

This protocol provides a general procedure for dissolving this compound using a water-miscible co-solvent.

Materials:

  • This compound powder

  • Co-solvent (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Purified water

  • Vortex mixer or sonicator

  • Volumetric flasks and pipettes

Methodology:

  • Select Co-solvent and Ratio: Choose a suitable co-solvent and determine the desired ratio of co-solvent to water. Start with a higher proportion of the co-solvent and gradually add water.

  • Initial Dissolution: Weigh the required amount of this compound powder and place it in a volumetric flask. Add the selected co-solvent and vortex or sonicate until the powder is completely dissolved. For instance, this compound can be dissolved in ethanol first.[3]

  • Addition of Aqueous Phase: Slowly add the purified water to the co-solvent/Niaprazine mixture while stirring or vortexing. Add the water in small increments to avoid shocking the solution and causing precipitation.

  • Final Volume Adjustment: Continue adding water until the final desired volume and co-solvent ratio are achieved.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the proportion of the co-solvent.

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue precipitate Precipitate observed in aqueous solution? start->precipitate stock_prep Difficulty preparing stock solution? start->stock_prep check_ph Check pH of the solution precipitate->check_ph check_solvent Evaluate solvent system stock_prep->check_solvent ph_high Is pH > 6.0? check_ph->ph_high lower_ph Action: Lower pH (e.g., with citric acid) ph_high->lower_ph Yes check_concentration Check this compound concentration ph_high->check_concentration No recheck_solubility Re-evaluate solubility lower_ph->recheck_solubility end_resolved End: Solubility issue resolved recheck_solubility->end_resolved end_unresolved End: Further optimization needed recheck_solubility->end_unresolved:n conc_high Is concentration near known solubility limits? check_concentration->conc_high reduce_conc Action: Reduce concentration conc_high->reduce_conc Yes use_cosolvent Action: Use a co-solvent (e.g., Ethanol, PEG) conc_high->use_cosolvent No reduce_conc->recheck_solubility use_cosolvent->recheck_solubility solvent_inadequate Is solvent pure water? check_solvent->solvent_inadequate solvent_inadequate->use_cosolvent No acidify_solvent Action: Use acidified water or a co-solvent mixture solvent_inadequate->acidify_solvent Yes acidify_solvent->recheck_solubility

Caption: Troubleshooting workflow for this compound solubility issues.

Caption: Relationship between pH and this compound solubility.

References

Technical Support Center: Optimizing Niaprazine Delivery for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of Niaprazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sedative-hypnotic drug belonging to the phenylpiperazine group.[1] It is primarily used for the management of sleep disorders, particularly in children.[2] Its mechanism of action involves the antagonism of histamine (B1213489) H1 receptors and also shows affinity for serotonin (B10506) (5-HT2A) and alpha-1 adrenergic receptors.[1][3]

Q2: What are the main challenges in the in vivo delivery of this compound?

A2: The primary challenge in delivering this compound in vivo is its poor aqueous solubility.[4] This can lead to low and variable oral bioavailability, making it difficult to achieve consistent and therapeutically relevant concentrations in preclinical studies.[5]

Q3: What are the recommended starting doses for in vivo studies in rodents?

A3: A common starting dose for oral administration in mice is 1 mg/kg/day, which has been shown to elicit behavioral effects without significant side effects.[6] However, the optimal dose will depend on the specific research question and animal model, and dose-ranging studies are recommended.

Q4: How can this compound be formulated for oral administration in animal studies?

A4: Due to its poor water solubility, this compound typically requires a formulation strategy to enhance its dissolution. Common approaches include the use of co-solvents like ethanol (B145695), the formation of inclusion complexes with cyclodextrins, or the preparation of stabilized suspensions or gels.[7][8] For example, a xanthan gum-based gel with ethanol as a co-solvent has been shown to be a stable and effective oral delivery system.[7]

Q5: What analytical methods are suitable for quantifying this compound in biological samples?

A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry (LC-MS/MS) detection is the most common and reliable method for quantifying this compound in biological matrices such as plasma and brain tissue.[4][9] These methods offer the necessary sensitivity and selectivity for pharmacokinetic studies.[10]

Troubleshooting Guides

Issue 1: Poor or Variable Bioavailability

Possible Cause: Low aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.

Solutions:

  • Formulation Optimization:

    • Co-solvents: Utilize water-miscible organic solvents such as ethanol or propylene (B89431) glycol to increase solubility. A study on a xanthan gum-based gel used ethanol (4.6% v/v) to successfully solubilize this compound at a concentration of 3 mg/mL.[7]

    • Cyclodextrins: Employ cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes, which can significantly enhance the aqueous solubility of poorly soluble drugs.[11]

    • Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution.[12]

  • Route of Administration: For initial proof-of-concept studies where oral bioavailability is a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration to bypass the gastrointestinal tract. However, for studies mimicking clinical use, optimizing the oral formulation is crucial.

Issue 2: Inconsistent Results Between Experiments

Possible Cause: Instability of the this compound formulation or variability in the experimental protocol.

Solutions:

  • Formulation Stability:

    • pH Control: this compound stability is pH-dependent. Formulations should be buffered to a pH range of 3-6 to minimize degradation.[4] The use of citric acid has been shown to improve stability in syrup formulations.[4]

    • Storage: Store stock solutions and formulations at 2-8°C and protect from light to prevent degradation.[4] Aqueous solutions for administration have been shown to be stable for up to 4 days at room temperature.

  • Standardized Protocols:

    • Dosing Procedure: Ensure a consistent oral gavage technique to minimize variability in administration. This includes consistent volumes, speed of administration, and proper placement of the gavage needle.[13][14]

    • Fasting: Standardize the fasting period for animals before oral administration, as the presence of food can affect drug absorption. A 4-6 hour fasting period is often recommended.[13]

Issue 3: Difficulty in Measuring this compound Concentrations in Brain Tissue

Possible Cause: Inefficient extraction of the drug from the complex brain matrix or interference from endogenous compounds.

Solutions:

  • Tissue Homogenization:

    • Use a suitable homogenization buffer to efficiently lyse cells and release the drug. While detergents like Brij 35 can be effective, they may interfere with LC-MS analysis.[15] Consider alternative homogenization methods or buffers without such detergents.

    • Mechanical homogenization methods such as bead beating or ultrasonication are effective for brain tissue.[16]

  • Extraction Method:

    • Solid-Phase Extraction (SPE): SPE is a robust method for cleaning up brain homogenates and concentrating the analyte before LC-MS/MS analysis.[15]

    • Liquid-Liquid Extraction (LLE): LLE with a suitable organic solvent can also be used to extract this compound from the brain homogenate.

  • Analytical Method:

    • LC-MS/MS: This is the preferred method for its high sensitivity and selectivity, which helps to distinguish the drug from endogenous matrix components.[6]

Quantitative Data Summary

Table 1: this compound Solubility and Stability

ParameterSolvent/ConditionValueReference
Solubility EthanolSufficient to prepare a 3 mg/mL gel formulation (at 4.6% v/v)[7]
Aqueous Solution (pH adjusted with citric acid)Sufficient for a 3 mg/mL syrup formulation[4]
Stability Aqueous Solution (pH 1.23, 60°C, 5h)No degradation observed
Aqueous Solution (pH 12.80, 60°C, 5h)No degradation observed
Syrup Formulation (pH 5.16-5.67, 2-8°C)<10% degradation over 28 days[4]
Aqueous Drinking Solution (Room Temp)Stable for at least 4 days
Stock Mother Solution (2-8°C)Stable for at least 4 months

Experimental Protocols

Protocol 1: Preparation of this compound Oral Formulation (Xanthan Gum Gel)

This protocol is adapted from a published study by Voci et al. (2025).[7]

  • Preparation of the Gelling Agent: Disperse xanthan gum in glycerol.

  • Preparation of the Aqueous Phase: In a separate vessel, dissolve sodium benzoate, ethylenediaminetetraacetic acid disodium (B8443419) salt (EDTA), and sodium saccharin (B28170) in purified water with stirring.

  • Formation of the Gel: Gradually add the xanthan gum/glycerol dispersion to the aqueous phase with continuous stirring until a homogenous gel is formed.

  • Incorporation of this compound: Dissolve the required amount of this compound in ethanol.

  • Final Formulation: Slowly add the this compound-ethanol solution to the gel base with continuous stirring. Add a flavoring agent if desired. Adjust to the final volume with purified water.

Protocol 2: In Vivo Pharmacokinetic Study of this compound in Rats

This protocol provides a general framework for a pharmacokinetic study. Specific parameters should be optimized based on preliminary studies.

  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Dosing:

    • Prepare the this compound formulation (e.g., as described in Protocol 1) to achieve the desired dose in a volume of 10 mL/kg.[1]

    • Administer the formulation via oral gavage using an appropriately sized gavage needle.[13]

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.[17]

    • Store the plasma samples at -80°C until analysis.

  • Brain Tissue Collection (at the end of the study):

    • Euthanize the animals at the final time point.

    • Perfuse the animals with ice-cold saline to remove blood from the brain.

    • Excise the brain, weigh it, and immediately freeze it in liquid nitrogen.

    • Store brain samples at -80°C until analysis.

  • Sample Processing for Analysis:

    • Plasma: Perform protein precipitation by adding a three-fold volume of cold acetonitrile (B52724) to the plasma sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected into the LC-MS/MS system or further processed.[17]

    • Brain Tissue: Homogenize the brain tissue in a suitable buffer (e.g., phosphate-buffered saline) at a 1:5 (w:v) ratio.[16] Perform protein precipitation and/or solid-phase extraction on the homogenate to extract this compound.[15][16]

  • Bioanalysis:

    • Quantify this compound concentrations in the processed plasma and brain samples using a validated LC-MS/MS method.[9]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using appropriate software.

Visualizations

Niaprazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gq Gq/11 Signaling cluster_downstream Downstream Effects This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist ADRA1A Alpha-1 Adrenergic Receptor This compound->ADRA1A Antagonist Gq Gq/11 HTR2A->Gq ADRA1A->Gq PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Excitability Modulation of Neuronal Excitability Ca_release->Neuronal_Excitability PKC->Neuronal_Excitability Sedation Sedation / Hypnosis Neuronal_Excitability->Sedation

Caption: this compound signaling pathway.

PK_Workflow cluster_formulation Formulation cluster_animal_phase In Vivo Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Oral Gavage in Rodents Formulation->Dosing Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Brain_Collection Brain Tissue Collection (Terminal) Dosing->Brain_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Brain_Homogenization Brain Tissue Homogenization Brain_Collection->Brain_Homogenization Extraction Protein Precipitation / SPE Plasma_Separation->Extraction Brain_Homogenization->Extraction LCMS LC-MS/MS Quantification Extraction->LCMS PK_Analysis Pharmacokinetic Data Analysis LCMS->PK_Analysis

Caption: Pharmacokinetic study workflow.

References

Navigating Niaprazine: A Technical Guide to On-Target and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and minimizing the off-target effects of Niaprazine. This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during in vitro and in vivo experiments with this compound.

Q1: My experimental results show a potent sedative effect at lower-than-expected concentrations based on H1 receptor affinity. What could be the cause?

A1: While this compound is classified as a sedating antihistamine, its affinity for the histamine (B1213489) H1 receptor is relatively low (Kᵢ > 1 µM).[1] The primary sedative and hypnotic effects are more likely mediated by its potent antagonist activity at the 5-HT2A (Kᵢ = 25-75 nM) and α1-adrenergic receptors (Kᵢ = 77-86 nM).[1][2] Therefore, the observed potency is likely a result of these on-target and primary off-target activities. When designing experiments, it is crucial to consider the functional consequences of 5-HT2A and α1-adrenergic receptor blockade.

Q2: I am observing unexpected cardiovascular effects (e.g., changes in blood pressure or heart rate) in my animal model after this compound administration. Why is this happening?

A2: These effects are likely due to this compound's potent antagonism of α1-adrenergic receptors.[1][2] These receptors are critical in regulating vascular tone and cardiac contractility.[3] Blockade of α1-adrenergic receptors can lead to vasodilation and a subsequent drop in blood pressure (hypotension). When troubleshooting, consider the following:

  • Dose-Response Analysis: Perform a careful dose-response study to establish the threshold for these cardiovascular effects.

  • Selective Antagonists: Use a selective α1-adrenergic antagonist as a positive control to confirm that the observed effects are mediated through this receptor.

  • Monitor Vital Signs: Continuously monitor cardiovascular parameters in animal studies.

Q3: My cell-based assay is showing inconsistent or unexpected signaling patterns (e.g., calcium oscillations) after this compound treatment. What is the likely off-target mechanism?

A3: This could be due to this compound's activity at both 5-HT2A and α1-adrenergic receptors, both of which are coupled to the Gq signaling pathway, leading to an increase in intracellular calcium.[3][4] The interplay between these two receptor systems could lead to complex signaling outputs.

  • Receptor Expression Profile: Verify the expression levels of 5-HT2A and α1-adrenergic receptors in your cell line.

  • Selective Antagonists: Use selective antagonists for each receptor to dissect their individual contributions to the observed signaling.

  • Calcium Flux Assay: A detailed calcium flux assay can help characterize the kinetics and magnitude of the calcium response (see Experimental Protocols section).

Q4: How does the metabolism of this compound influence its pharmacological profile and potential off-target effects?

A4: this compound is metabolized to p-fluoro-phenylpiperazine (pFPP).[1][2] This metabolite has a distinct pharmacological profile, acting as a 5-HT1A receptor agonist with some affinity for 5-HT2A and 5-HT2C receptors.[5] The formation of pFPP can lead to a different set of off-target effects over time.

  • Consider Metabolite Activity: When interpreting long-term studies, consider the potential contribution of pFPP to the observed effects.

  • Pharmacokinetic Analysis: If feasible, perform pharmacokinetic analysis to measure the concentrations of both this compound and pFPP.

  • Test pFPP Directly: In in vitro assays, test pFPP directly to characterize its effects in your experimental system.

Quantitative Data: this compound and Metabolite Receptor Binding Affinities

The following tables summarize the known binding affinities (Kᵢ) of this compound and its primary metabolite, p-fluoro-phenylpiperazine (pFPP), for various receptors. Lower Kᵢ values indicate higher binding affinity.

Table 1: this compound Receptor Binding Profile

TargetKᵢ (nM)Reference(s)
Primary Off-Targets
5-HT2A Receptor25 - 75[1][2]
α1-Adrenergic Receptor77 - 86[1][2]
Other Targets (Low Affinity)
Histamine H1 Receptor> 1000[1]
Muscarinic Acetylcholine Receptor> 1000[1]
Dopamine D2 Receptor> 1000[2]
5-HT1A Receptor> 1000[2]
5-HT1B Receptor> 1000[2]
α2-Adrenergic Receptor730[1]
β-Adrenergic Receptor> 1000[2]
Vesicular Monoamine Transporter (VMAT)> 1000[2]
Serotonin (B10506) Transporter (SERT)> 1000[1]

Table 2: p-Fluoro-phenylpiperazine (pFPP) Receptor Binding Profile

TargetActivityReference(s)
5-HT1A ReceptorAgonist[5][6]
5-HT2A ReceptorSome Affinity[5]
5-HT2C ReceptorSome Affinity[5]

Key Experimental Protocols

This section provides detailed methodologies for key experiments to identify and characterize this compound's off-target effects.

Radioligand Receptor Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound for a receptor of interest.

Objective: To determine the inhibition constant (Kᵢ) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • Radioligand specific for the receptor.

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding inhibitor (a high concentration of an unlabeled ligand for the receptor).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor. Homogenize in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding inhibitor.

    • Competitive Binding: Receptor membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Calcium Flux Assay (for Gq-coupled receptors like 5-HT2A and α1-adrenergic)

This protocol outlines a method to measure changes in intracellular calcium concentration following receptor activation.

Objective: To assess the functional activity of this compound as an antagonist at Gq-coupled receptors.

Materials:

  • Cells expressing the 5-HT2A or α1-adrenergic receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Agonist for the target receptor (e.g., serotonin for 5-HT2A, phenylephrine (B352888) for α1-adrenergic).

  • This compound stock solution.

  • 96- or 384-well black, clear-bottom plates.

  • Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed cells into the microplates and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, followed by incubation at room temperature for at least 30 minutes.

  • Compound Preparation: Prepare a plate with different concentrations of this compound (for antagonist mode) and a separate plate with the agonist.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Antagonist Mode: Add the this compound solutions to the wells and incubate for a predetermined time.

    • Establish a baseline fluorescence reading.

    • Inject the agonist into the wells and immediately begin recording the fluorescence intensity over time (typically every second for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the agonist concentration in the presence and absence of different concentrations of this compound.

    • Determine the EC₅₀ of the agonist and the IC₅₀ of this compound.

    • The data can be used to determine the potency and efficacy of this compound as an antagonist.

Visualizations: Signaling Pathways and Experimental Workflows

This compound's Primary On-Target and Off-Target Signaling

The following diagram illustrates the primary signaling pathways affected by this compound. Its intended on-target effect is on the Histamine H1 receptor, though with low affinity. Its more potent off-target effects are on the 5-HT2A and α1-Adrenergic receptors, both of which couple to Gq proteins, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling.

Niaprazine_Signaling This compound This compound H1R Histamine H1 Receptor (Low Affinity) This compound->H1R Antagonist SHT2A 5-HT2A Receptor (High Affinity Antagonist) This compound->SHT2A Antagonist Alpha1 α1-Adrenergic Receptor (High Affinity Antagonist) This compound->Alpha1 Antagonist Sedation Sedation/Hypnosis H1R->Sedation Leads to Gq Gq Protein SHT2A->Gq Activates SHT2A->Sedation Contributes to Alpha1->Gq Activates Cardiovascular Cardiovascular Effects Alpha1->Cardiovascular Leads to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Off_Target_Workflow start Start: Compound of Interest (this compound) in_silico In Silico Screening (Target Prediction) start->in_silico broad_panel Broad Panel Screening (e.g., Safety44 Panel) start->broad_panel hit_id Hit Identification in_silico->hit_id broad_panel->hit_id binding_assays Secondary Assays: Radioligand Binding hit_id->binding_assays Validate Hits functional_assays Functional Assays: Calcium Flux, etc. hit_id->functional_assays Validate Hits characterization Off-Target Characterization (Potency, Efficacy) binding_assays->characterization in_vivo In Vivo / Ex Vivo Studies (Phenotypic Analysis) functional_assays->in_vivo functional_assays->characterization in_vivo->characterization mitigation Develop Mitigation Strategy characterization->mitigation

References

Niaprazine Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and degradation of Niaprazine under various experimental conditions. It includes troubleshooting guides for common analytical challenges and frequently asked questions to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is known about the stability of this compound in solution?

Aqueous solutions of this compound have demonstrated stability under certain conditions. For instance, a study on a 14.5 μM aqueous solution showed no signs of alteration after 4 days of storage at room temperature when analyzed by HPLC.[1] Another study on a galenic syrup formulation of this compound (3 mg/ml) indicated a maximum loss of 10% over 28 days when stored at 2-8°C and protected from light.

Q2: How stable is this compound under acidic and alkaline conditions?

There is some seemingly conflicting information regarding this compound's stability at pH extremes. While it has been noted that extreme pH levels can accelerate the degradation of phenylpiperazines, a specific forced degradation study on this compound showed surprising stability.[1] In this study, this compound solutions in 0.1 N HCl (pH 1.23) and 0.1 N NaOH (pH 12.80) were heated at 60°C for 5 hours, and no impurity formation was detected.[1] This suggests that under these specific conditions, this compound is quite stable.

Q3: What are the known degradation products of this compound?

Currently, there is no information available in the European Pharmacopoeia regarding the degradation products of this compound.[1] A stress test conducted under acidic and alkaline conditions did not lead to the formation of any detectable impurities, including the potential related substance, nicotinic acid.[1] While this compound is known to metabolize to p-fluoro-phenylpiperazine (pFPP) in vivo, it is not confirmed as a degradation product under experimental stress conditions.

Q4: What factors are known to influence the stability of this compound?

Based on general knowledge of similar compounds and available literature, the stability of this compound can be influenced by:

  • pH: While a specific study showed stability at pH 1.23 and 12.80 under heating, extreme pH values are generally considered a risk factor for the degradation of phenylpiperazine derivatives.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light can also promote degradation.

  • Oxidizing agents: The effect of oxidizing agents on this compound stability has not been detailed in the available literature, but this is a common stress factor for many pharmaceutical compounds.

Troubleshooting Guides

HPLC Analysis of this compound

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
Peak Tailing or Fronting - Active sites on the column interacting with the basic this compound molecule.- Column degradation.- Sample overload.- Use a base-deactivated column.- Incorporate a competitive base (e.g., triethylamine) in the mobile phase.- Ensure the column is properly conditioned.- Reduce the injection volume or sample concentration.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column with a strong solvent.- Include a needle wash step in the autosampler method.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column aging.- Prepare mobile phase accurately and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column for a sufficient time before analysis.- Replace the column if it has exceeded its lifetime.
Loss of Signal/Peak Area - Sample degradation in the autosampler.- Adsorption of this compound to vials or tubing.- Leak in the system.- Use amber vials and maintain a cool autosampler temperature.- Use deactivated vials and tubing.- Check for leaks throughout the HPLC system.
Unexpected Peaks - Sample contamination.- Degradation of this compound in the sample solvent.- Prepare fresh samples and use high-purity solvents.- Ensure the sample solvent is compatible with this compound and does not promote degradation.

Quantitative Data Summary

The following tables summarize the available quantitative data on this compound stability.

Table 1: Stability of this compound in a Galenic Syrup Formulation

Parameter Value Storage Conditions
Initial Concentration 3 mg/mlN/A
Maximum Degradation 10%28 days at 2-8°C, protected from light

Table 2: Forced Degradation Study Conditions with No Observed Degradation

Stress Condition Reagent Temperature Duration Result
Acidic Hydrolysis 0.1 N HCl (pH 1.23)60°C5 hoursNo impurity formation detected
Alkaline Hydrolysis 0.1 N NaOH (pH 12.80)60°C5 hoursNo impurity formation detected

Experimental Protocols

Protocol for Acidic and Alkaline Forced Degradation Study

This protocol is based on a study that demonstrated the stability of this compound under these specific stress conditions.[1]

  • Preparation of Acidic Solution: Prepare a 2428 µM solution of this compound in 0.1 N aqueous HCl.

  • Preparation of Alkaline Solution: Prepare a 780 µM solution of this compound in 0.1 N aqueous NaOH. Sonication for 30 minutes may be required to aid dissolution.

  • Stress Conditions: Transfer the solutions to sealed vials and heat them in a glycerine bath at 60°C for 5 hours with stirring.

  • Sample Neutralization: After heating, cool the solutions to room temperature. Adjust the pH of both solutions to 5.

  • Analysis: Analyze the stressed samples by HPLC against a freshly prepared standard solution and unstressed controls.

General Protocol for Oxidative Forced Degradation

This is a general protocol as specific conditions for this compound have not been reported in the reviewed literature.

  • Preparation of Solution: Prepare a solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Condition: Add hydrogen peroxide to the this compound solution to a final concentration of 3-30%. The reaction can be carried out at room temperature or slightly elevated temperatures (e.g., 40°C) for a period of up to 24 hours.

  • Sample Analysis: Analyze the stressed sample by HPLC at different time points to monitor for degradation.

General Protocol for Photolytic Forced Degradation

This is a general protocol based on ICH guidelines as specific conditions for this compound have not been reported in the reviewed literature.

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent and place it in a photostable, transparent container. Also, expose the solid drug substance to light.

  • Light Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Sample: Protect a control sample from light by wrapping the container in aluminum foil.

  • Sample Analysis: Analyze the exposed and control samples by HPLC to assess the extent of degradation.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis API This compound API Acid Acidic Hydrolysis (e.g., 0.1N HCl, 60°C) API->Acid Base Alkaline Hydrolysis (e.g., 0.1N NaOH, 60°C) API->Base Oxidation Oxidative (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photolytic Photolytic (ICH Q1B light exposure) API->Photolytic DrugProduct This compound Drug Product DrugProduct->Acid DrugProduct->Base DrugProduct->Oxidation DrugProduct->Thermal DrugProduct->Photolytic HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Characterization Impurity Characterization (if detected) HPLC->Characterization Degradation > Threshold

Caption: General workflow for a forced degradation study.

HPLC_Troubleshooting_Workflow Problem Identify HPLC Problem (e.g., Peak Tailing, Shifting RT) CheckMobilePhase Check Mobile Phase (Composition, pH, Freshness) Problem->CheckMobilePhase CheckColumn Check Column (Age, Equilibration, Temperature) CheckMobilePhase->CheckColumn No Issue Found Resolved Problem Resolved CheckMobilePhase->Resolved Issue Found & Fixed CheckSystem Check HPLC System (Leaks, Pump, Injector) CheckColumn->CheckSystem No Issue Found CheckColumn->Resolved Issue Found & Fixed CheckSample Check Sample (Solvent, Concentration, Stability) CheckSystem->CheckSample No Issue Found CheckSystem->Resolved Issue Found & Fixed CheckSample->Resolved Issue Found & Fixed NotResolved Problem Persists CheckSample->NotResolved No Issue Found

Caption: Logical workflow for troubleshooting HPLC issues.

References

Managing drowsiness as a side effect in Niaprazine animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing drowsiness, a primary side effect of Niaprazine (B1210437) in animal studies. The following troubleshooting guides and FAQs will help address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a piperazine-derivative sedating antihistamine.[1] Its primary mechanism of action is as an H1 histamine (B1213489) receptor antagonist in the central nervous system (CNS).[2][3] Histamine is a key neurotransmitter involved in promoting wakefulness and alertness.[3][4] By blocking H1 receptors, this compound inhibits the action of histamine, leading to decreased wakefulness and increased drowsiness.[2][3][5] Additionally, this compound has an affinity for serotonin (B10506) (5-HT2A) and alpha-1 adrenergic receptors, which may contribute to its sedative and anxiolytic effects.[2][6][7]

Q2: Why is managing drowsiness a critical aspect of this compound research?

Drowsiness is one of the most common side effects of this compound.[2][8] While this sedative property is the therapeutic goal in studies on sleep disorders, it can be a significant confounding factor in experiments investigating other potential applications, such as its anxiolytic properties.[6] Excessive sedation can impair cognitive function, memory, and psychomotor performance, making it difficult to interpret results from behavioral assays that require the animal to be active and responsive.[9]

Q3: Can this compound be used for indications other than sedation?

Yes. While historically used for sleep disorders, particularly in children, this compound has gained renewed attention for its potential anxiolytic (anti-anxiety) properties.[6][10] Recent studies have explored its ability to modulate anxiety-related behaviors in animal models.[6][10]

Q4: What are the known drug interactions with this compound?

This compound can have additive effects with other CNS depressants. Co-administration with substances like alcohol, benzodiazepines, opioids, other sedatives, or tranquilizers can lead to enhanced sedation and potentially dangerous respiratory depression.[1][11]

Signaling Pathway

The primary sedative effect of this compound is mediated through its antagonism of the H1 histamine receptor in the central nervous system.

Niaprazine_H1_Pathway cluster_neuron CNS Neuron H1R H1 Receptor K_Channel K+ Leak Channel (e.g., TASK3) H1R->K_Channel Inhibits Neuron_State Neuronal Depolarization (Wakefulness) K_Channel->Neuron_State Maintains Resting Potential Arousal Arousal/ Wakefulness Neuron_State->Arousal Promotes Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks Sedation Sedation/ Drowsiness

Caption: this compound blocks H1 receptors, preventing histamine-induced neuronal depolarization and promoting sedation.

Troubleshooting Guide

Q: My animals are too drowsy to perform in my primary behavioral experiment. What can I do?

A: This is a common issue. Excessive sedation can mask the specific behavioral outcomes you intend to measure. The key is to find a dose that produces the desired effect (e.g., anxiolysis) without causing confounding levels of drowsiness.

Recommended Actions:

  • Conduct a Dose-Response Study: Before your main experiment, run a pilot study with a range of this compound doses. This will help you identify a "therapeutic window"—a dose that is effective but not overly sedating. Studies have used doses as low as 1 mg/kg, but the optimal dose will depend on the species, strain, and intended effect.[1][6]

  • Optimize Administration Timing: The time between drug administration and behavioral testing is critical.[12] First-generation antihistamines often have a relatively long half-life.[2] Test at different time points post-administration (e.g., 30, 60, 90 minutes) to determine when the peak desired effect occurs with the minimum confounding sedation.

  • Ensure Proper Acclimation: Always acclimate animals to the testing room for at least 30-60 minutes before any procedure.[12][13] This reduces stress-induced variability and helps ensure that observed inactivity is due to the drug and not fear or novelty.

  • Consider the Route of Administration: The route (e.g., oral gavage, intraperitoneal injection) affects the pharmacokinetics of the drug. Ensure your chosen route is consistent across all animals and appropriate for your experimental timeline.[12]

Dose_Optimization_Workflow cluster_pilot Pilot Study cluster_main Main Experiment Start Select Dose Range (e.g., 1, 5, 10 mg/kg) Administer Administer this compound or Vehicle Start->Administer Assess Assess Sedation at Multiple Time Points (e.g., 30, 60, 90 min) Administer->Assess Analyze Analyze Data for Sedative Effects Assess->Analyze Decision Select Optimal Dose & Time Point Analyze->Decision Inform Proceed Proceed with Primary Behavioral Assay Decision->Proceed

Caption: Workflow for optimizing this compound dose and administration timing to minimize sedation.

Q: How can I quantitatively measure drowsiness and sedation in my animal models?

A: It is essential to use objective, quantitative measures to assess the level of sedation. Relying on simple observation is not sufficient. A combination of tests is often most effective.

Experimental AssayPurposeKey Parameters to Measure
Open Field Test Measures general locomotor activity and exploration. A significant decrease suggests sedation.Total distance traveled, time spent mobile vs. immobile, rearing frequency.[14]
Rotarod Test Assesses motor coordination, balance, and motor skill learning. Impaired performance is a strong indicator of sedation.Latency to fall from the rotating rod, number of falls.[15]
Tail Pinch / Paw Pinch Reflex A basic measure of anesthetic depth or deep sedation.Presence or absence of a withdrawal reflex in response to a firm pinch.[16][17]
Righting Reflex Assesses the animal's ability to return to a sternal position after being placed on its back. Loss of this reflex indicates a significant level of sedation.Time to right itself, or simple loss/presence of the reflex.
Q: How do I differentiate between a true anxiolytic effect and reduced activity due to sedation?

A: This is a critical challenge. A sedated animal may appear less anxious simply because it is less active.

Recommended Strategy:

Use a battery of tests that measure anxiety and locomotion separately. For example, you can pair the Elevated Plus Maze (EPM) or Marble Burying Test (for anxiety) with the Open Field Test (for locomotion).[6][10]

  • True Anxiolytic Effect: The animal spends significantly more time in the open arms of the EPM without a significant decrease in the total distance traveled in the Open Field Test.

  • Confounding Sedation: The animal shows reduced activity in all tests, including decreased total movement in the EPM and Open Field. The apparent increase in time spent in the open arms may be due to general immobility rather than reduced anxiety.

A recent study noted that this compound was able to modulate anxiety-related behaviors in mice without significantly impacting exploratory activity, suggesting a potential separation of anxiolytic and sedative effects at certain doses.[6][10]

Experimental Protocols

Protocol: Rotarod Test for Sedation Assessment

This protocol details a standard procedure for assessing motor impairment and sedation in rodents using an accelerating rotarod apparatus.

Objective: To quantify the effect of this compound on motor coordination and balance as an index of sedation.

Materials:

  • Rotarod apparatus (e.g., Ugo Basile 7650)

  • Test subjects (mice or rats)

  • This compound solution

  • Vehicle solution (control)

  • Syringes for administration

  • Timer

  • 70% ethanol (B145695) for cleaning

Procedure:

  • Habituation and Training (2-3 days prior to testing):

    • Acclimate animals to the testing room for at least 30 minutes before each session.

    • Place each animal on the stationary rod for 60 seconds.

    • Begin training sessions: Place the animal on the rod rotating at a low, constant speed (e.g., 4 RPM) for a maximum of 180 seconds or until it falls.

    • Repeat for 3-4 trials per day for 2 days, or until a stable baseline performance is achieved (i.e., the animal can consistently stay on the rod for at least 120-180 seconds).

  • Drug Administration (Test Day):

    • Record the baseline weight of each animal to ensure accurate dosing.

    • Administer the predetermined dose of this compound or vehicle via the chosen route (e.g., intraperitoneal injection). Administer consistently across all subjects.[12]

    • Allow for the predetermined absorption period (e.g., 30 minutes) before starting the test.

  • Testing Protocol:

    • Place the animal on the rotarod.

    • Start the trial, causing the rod to accelerate from a starting speed (e.g., 4 RPM) to a maximum speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).

    • Simultaneously, start a timer.

    • Record the latency to fall (the time in seconds until the animal falls off the rod or clings to the rod and makes one full passive rotation without attempting to walk).

    • If the animal does not fall within the maximum trial duration (e.g., 300 seconds), record the maximum time.

    • Conduct 2-3 trials per animal with a sufficient inter-trial interval (e.g., 15 minutes) to prevent fatigue.

  • Data Analysis:

    • Calculate the average latency to fall for each animal across the trials.

    • Compare the average latency to fall between the this compound-treated group and the vehicle-control group using an appropriate statistical test (e.g., t-test or ANOVA).

    • A statistically significant decrease in the latency to fall in the this compound group compared to the control group indicates motor impairment and sedation.

  • Cleaning:

    • Thoroughly clean the rod and the base of the apparatus with 70% ethanol between each animal to remove olfactory cues.

References

Technical Support Center: Long-Term Niaprazine Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the long-term administration of Niaprazine (B1210437) in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during long-term experiments with this compound, offering potential causes and recommended solutions.

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Diminished Sedative/Anxiolytic Effect Over Time (Tolerance) - Receptor desensitization or downregulation with chronic exposure.- Altered drug metabolism.- Dose Adjustment: Cautiously consider a dose escalation study to determine if a higher dose can re-establish the desired effect. Monitor for increased side effects.- Intermittent Dosing: If the experimental design allows, introduce drug-free periods to allow for receptor re-sensitization.- Pharmacokinetic Analysis: Measure plasma and brain concentrations of this compound and its metabolite pFPP over time to investigate potential changes in metabolism or clearance.
Excessive Sedation or Motor Impairment in Animal Models - Initial dose is too high for the specific species or strain.- Interaction with other administered compounds.- Age or health status of the animals affecting drug metabolism.- Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose that achieves the desired therapeutic effect with minimal motor impairment.- Behavioral Monitoring: Utilize automated activity monitoring systems to quantify locomotor activity and identify periods of excessive sedation.[1][2]- Review Concomitant Medications: Ensure no other administered substances are known to cause CNS depression.[3]
Variable Behavioral Results Between Subjects - Inconsistent drug administration (e.g., imprecise dosage in drinking water).- Individual differences in metabolism.- Stress induced by handling or experimental procedures.- Alternative Administration Route: Consider oral gavage for precise dosing, though be mindful of the added stress.[4]- Acclimatization: Ensure a sufficient acclimatization period for the animals to the housing and experimental conditions.- Monitor Food and Water Intake: If administering in drinking water, monitor intake to estimate the dose received by each animal.[2] Note that this method has limitations in dose precision.[4]
Signs of Irritability or Agitation in Animal Models - Potential behavioral side effect of this compound, particularly with prolonged use.- Formation of the active metabolite p-fluoro-phenylpiperazine (pFPP), which may have serotonergic stimulating effects.[1]- Behavioral Phenotyping: Employ a battery of behavioral tests to characterize the nature of the agitation (e.g., anxiety-like behavior, aggression).- Metabolite Analysis: Measure the levels of pFPP in relevant tissues to assess its potential contribution to the observed effects.
Physical Health Decline in Long-Term Studies - Drug-related side effects (e.g., gastrointestinal issues, reduced food intake due to sedation).- Age-related health issues unrelated to the drug.- Regular Health Monitoring: Conduct regular body weight measurements and veterinary health checks.- Monitor Food and Water Consumption: Quantify daily intake to ensure it is adequate.- Include Control Groups: Always include age-matched vehicle control groups to differentiate drug effects from age-related changes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors.[5] It has a multifaceted mechanism that also involves modulation of histamine (B1213489) H1 receptors, contributing to its sedative effects.[6][7] Unlike some earlier assumptions, it has low or no affinity for muscarinic acetylcholine (B1216132) receptors.[5]

Q2: What are the known metabolites of this compound and do they have pharmacological activity?

A2: this compound is metabolized to para-fluorophenylpiperazine (pFPP).[5] Unlike this compound, pFPP does not produce sedative effects and exhibits a behavioral profile suggestive of serotonergic activation.[1][5] The role of pFPP in the overall clinical and experimental effects of long-term this compound administration is not yet fully understood.[5]

Q3: What are the common side effects observed with long-term this compound administration?

A3: Common side effects include drowsiness, dry mouth, dizziness, and mild gastrointestinal issues such as nausea.[8][6][7] With prolonged use, there is a potential for dependency and behavioral changes like irritability or agitation.[8]

Q4: Is there a risk of dependency with long-term use?

A4: Yes, there is a potential for dependency with prolonged use of this compound, although it is considered to be less common than with other sedatives.[8][7] It is crucial to monitor for signs of misuse or dependency in long-term studies.[7]

Q5: What are the key drug interactions to be aware of?

A5: this compound can enhance the sedative effects of other central nervous system (CNS) depressants, such as alcohol, benzodiazepines, and opioids.[3][7] Concurrent use of these substances should be avoided or closely monitored. It may also interact with medications that have anticholinergic effects, increasing the risk of side effects like dry mouth and constipation.[7]

Q6: How stable is this compound in solution for experimental use?

A6: this compound in an oral syrup formulation (3mg/ml) has been shown to be stable for at least 28 days when stored in amber bottles at 2-8°C.[9] Studies have also demonstrated the stability of this compound in drinking water for mice for at least 4 days at room temperature.[4] Stress testing under acidic and alkaline conditions showed the molecule to be relatively stable.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Affinity (Ki)Reference(s)
5-HT2A25 nM - 75 nM[5][10]
α1-adrenergic77 nM - 86 nM[5][10]
α2-adrenergic730 nM[5]
Histamine H1> 1 µM[5]
Muscarinic ACh> 1 µM[5]
Dopamine D2> 1 µM[5][10]
5-HT1A> 1 µM[5][10]
5-HT1B> 1 µM[10]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Route of Administration Oral[11]
Absorption Absorbed through the gastrointestinal tract[11]
Peak Plasma Concentration Within a few hours after oral administration[6]
Metabolism Metabolized in the liver[11]
Elimination Half-life ~4.5 hours[5][12]

Experimental Protocols

Protocol 1: Assessment of Anxiolytic-like Effects using the Elevated Plus Maze (EPM) Test

This protocol is adapted from studies evaluating the behavioral effects of this compound in mice.[1][2]

Objective: To assess the anxiolytic-like effects of long-term this compound administration.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video camera and tracking software.

  • This compound solution and vehicle control.

  • Experimental animals (e.g., mice).

Methodology:

  • Drug Administration: Administer this compound or vehicle to the animals for the predetermined duration (e.g., 14 days) via the chosen route (e.g., in drinking water or by oral gavage).

  • Habituation: On the test day, bring the animals to the testing room at least 1 hour before the experiment to allow for habituation to the environment.

  • Test Procedure:

    • Place a mouse at the center of the maze, facing one of the open arms.

    • Allow the mouse to explore the maze freely for a set period (e.g., 5 minutes).

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Total distance traveled can be used as a measure of overall locomotor activity.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Analysis

This protocol is based on a published stability study of a this compound oral formulation.[9]

Objective: To determine the concentration and stability of this compound in a solution over time.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS/MS).

  • Analytical column (e.g., C18).

  • This compound reference standard.

  • Internal standard (e.g., paliperidone).

  • Methanol, water, and other necessary solvents for the mobile phase.

  • Volumetric flasks and pipettes.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol/water 50:50) to a known concentration (e.g., 1 mg/mL).

    • Create a series of calibration standards by diluting the stock solution to different concentrations.

    • Prepare a stock solution of the internal standard.

  • Sample Preparation:

    • At each time point (e.g., 0, 7, 14, 21, 28 days), take an aliquot of the this compound solution being tested.

    • Dilute the sample to fall within the range of the calibration curve.

    • Add a fixed amount of the internal standard to all standards and samples.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject the prepared standards and samples onto the column.

    • Run the analysis using a validated method, monitoring for the elution of this compound and the internal standard.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the test samples by interpolating their peak area ratios from the calibration curve.

    • Compare the concentration at each time point to the initial concentration to assess stability.

Visualizations

Niaprazine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NA Noradrenaline Alpha1 α1-Adrenergic Receptor NA->Alpha1 Binds Sero Serotonin (5-HT) HT2A 5-HT2A Receptor Sero->HT2A Binds Excitation Excitation Alpha1->Excitation Neuronal Excitation HT2A->Excitation H1 H1 Receptor Wakefulness Wakefulness H1->Wakefulness Promotes Wakefulness This compound This compound This compound->Alpha1 Antagonist This compound->HT2A Antagonist This compound->H1 Antagonist Histamine Histamine Histamine->H1 Binds

Caption: Mechanism of action of this compound.

Long_Term_Niaprazine_Workflow cluster_setup Experimental Setup cluster_admin Long-Term Administration Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis A Animal Acclimatization B Baseline Behavioral and Physiological Measures A->B C Group Assignment (Vehicle vs. This compound) B->C D Chronic this compound/Vehicle Administration (e.g., 4 weeks) C->D E Regular Monitoring: - Body Weight - Food/Water Intake - General Health D->E F Mid-point & Post-treatment Behavioral Testing (e.g., EPM, Open Field) D->F I Statistical Analysis of Behavioral & Physiological Data E->I G Terminal Procedures: - Blood/Tissue Collection F->G F->I H Pharmacokinetic Analysis (this compound & pFPP levels) G->H J Histopathological Analysis (if applicable) G->J

Caption: Workflow for long-term this compound studies.

References

Light sensitivity and proper storage of Niaprazine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the light sensitivity and proper storage of Niaprazine solutions. Adherence to these guidelines is critical for ensuring the stability, efficacy, and safety of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I store my stock solution of this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to 3 years.[1] If you prepare a stock solution in a solvent, it is recommended to store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] A study has shown that an 842 µM aqueous mother solution remains stable for at least 4 months when stored at 2–8 °C.[2]

Q2: What are the recommended storage conditions for diluted, ready-to-use this compound solutions?

A2: Diluted aqueous solutions of this compound (e.g., 14.5 µM) have been shown to be stable for up to 4 days at room temperature.[2][3] For longer-term storage of liquid formulations, such as a 3mg/ml syrup, refrigeration at 2-8°C in an amber glass bottle to protect from light is recommended.[4]

Q3: Is this compound light sensitive?

A3: Yes, prolonged exposure to light can accelerate the degradation of this compound.[4] It is crucial to store this compound solutions in light-protecting containers, such as amber vials or by wrapping the container in aluminum foil.

Q4: What are the consequences of improper storage?

A4: Improper storage, including exposure to light and elevated temperatures, can lead to the degradation of this compound.[4] This can result in a loss of potency, rendering experimental results unreliable.[5][6][7] In some cases, degradation can produce toxic byproducts, posing a safety risk.[5]

Q5: What are the known degradation products of this compound?

A5: The primary metabolite of this compound is para-fluorophenylpiperazine (pFPP).[8] However, stress tests involving acidic and alkaline conditions at elevated temperatures did not result in the formation of any detectable impurities.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound solution due to improper storage.1. Prepare a fresh solution from your stock. 2. Verify storage conditions (temperature and light protection). 3. Perform a stability check on your solution (see Experimental Protocols).
Visible precipitates or discoloration in the solution. Chemical instability or contamination.1. Do not use the solution. 2. Discard the solution following appropriate laboratory safety protocols. 3. Prepare a fresh solution, ensuring all glassware is clean and the correct solvent is used.
Loss of efficacy in a time-course experiment. Degradation of the working solution over the experimental period.1. For experiments lasting several days, consider preparing fresh working solutions daily from a properly stored stock solution. 2. If using a diluted solution for more than 4 days at room temperature, its stability may be compromised.[2][3]

Quantitative Data Summary

Table 1: Stability of this compound Solutions Under Different Storage Conditions

ConcentrationFormulationStorage TemperatureDurationStability OutcomeReference
3 mg/mlSyrup in amber glass2-8 °C28 daysMaximum 10% degradation[4]
842 µMAqueous "mother solution"2-8 °C4 monthsNo signs of alteration[2]
14.5 µMAqueous drinking solutionRoom Temperature4 daysStable, no change in concentration[2][3]
PowderSolid-20 °C3 yearsStable[1]
In SolventSolution-80 °C6 monthsStable[1]
In SolventSolution-20 °C1 monthStable[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol is adapted from a study that evaluated the stability of a this compound syrup formulation.[4]

Objective: To determine the concentration and assess the degradation of this compound in a solution over time.

Materials:

  • This compound solution for testing

  • HPLC system with a suitable detector (e.g., UV detector at 228 nm)[2]

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (to be optimized based on the column and system)

  • Reference standard of this compound

  • Volumetric flasks and pipettes

  • Autosampler vials

Methodology:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a standard curve of peak area versus concentration.

  • Sample Preparation:

    • At each time point (e.g., 0, 7, 14, 21, and 28 days), withdraw an aliquot of the this compound solution being tested.

    • Dilute the aliquot to a concentration that falls within the range of the standard curve.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and determine the peak area corresponding to this compound.

  • Data Analysis:

    • Using the standard curve, calculate the concentration of this compound in the sample at each time point.

    • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

Niaprazine_Storage_Workflow Workflow for Handling and Storing this compound Solutions cluster_powder This compound Powder cluster_stock Stock Solution Preparation cluster_stock_storage Stock Solution Storage cluster_working Working Solution Preparation cluster_working_storage Working Solution Storage cluster_use Experimental Use powder Store at -20°C prepare_stock Dissolve in appropriate solvent powder->prepare_stock store_stock_short Store at -20°C (1 month) prepare_stock->store_stock_short Short-term store_stock_long Store at -80°C (6 months) prepare_stock->store_stock_long Long-term prepare_working Dilute stock solution to desired concentration store_stock_short->prepare_working store_stock_long->prepare_working store_working Store at Room Temp (<= 4 days) or 2-8°C in amber vials prepare_working->store_working use Use in experiment store_working->use

Caption: Recommended workflow for this compound solution handling.

Troubleshooting_this compound Troubleshooting Unexpected Experimental Results cluster_fresh Fresh Solution cluster_old Old Solution cluster_proper_storage Proper Storage cluster_improper_storage Improper Storage start Inconsistent or Unexpected Experimental Results check_solution Is the this compound solution freshly prepared? start->check_solution check_storage Were proper storage conditions used? (Temp & Light) check_solution->check_storage Yes prepare_new Prepare a fresh solution from stock check_solution->prepare_new No other_variables Investigate other experimental variables check_storage->other_variables Yes discard_solution Discard old solution and prepare a new one, ensuring proper storage check_storage->discard_solution No prepare_new->check_storage

Caption: Decision tree for troubleshooting this compound experiments.

References

Technical Support Center: Understanding and Addressing Variability in Behavioral Responses to Niaprazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding the variability in behavioral responses observed during experiments with Niaprazine (B1210437).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sedative-hypnotic drug belonging to the phenylpiperazine group.[1] It is primarily used in some European countries for the treatment of sleep disturbances, particularly in children, due to its favorable safety profile.[1] Its mechanism of action involves antagonism of multiple neurotransmitter receptors. It is a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors.[1] It also possesses antihistamine properties by acting as a histamine (B1213489) H1-receptor antagonist.[2][3]

Q2: What are the known behavioral effects of this compound?

A2: The primary behavioral effect of this compound is sedation, making it effective for treating insomnia.[1] In addition to its hypnotic properties, studies have shown that this compound can have anxiolytic (anxiety-reducing) effects.[4] In clinical settings, it has been observed to improve behavior in children with behavior disorders, reducing hyperkinesia, unstable attention, and heteroaggressiveness.[4][5]

Q3: Why is there variability in how individuals or animals respond to this compound?

A3: Inter-individual variability in drug response is a common phenomenon and can be attributed to a range of factors.[6][7] For this compound, this variability can stem from:

  • Genetic Polymorphisms: Variations in the genes encoding the receptors that this compound targets (H1, 5-HT2A, and α1-adrenergic receptors) can alter an individual's sensitivity to the drug.[1][2][3][8][9][10][11][12][13][14][15][16] For example, polymorphisms in the HTR2A gene have been shown to predict treatment response to other serotonergic drugs.[9][11][17] Similarly, variations in the ADRA1A gene can influence the response to alpha-1 adrenergic receptor antagonists.[3][8][12][13][16]

  • Metabolism: Differences in the activity of liver enzymes responsible for metabolizing this compound can lead to variations in drug concentration and duration of action.

  • Baseline Behavioral State: The initial anxiety level, sleep architecture, or overall health of the subject can influence the observed effects of this compound.

  • Environmental Factors: Experimental conditions such as lighting, noise, and handling procedures can impact behavioral outcomes and interact with the drug's effects.

Q4: What are the common side effects observed with this compound?

A4: The most common side effect of this compound is drowsiness, which is an extension of its therapeutic effect.[5] In some cases, particularly at higher doses, it can lead to excessive sedation.[5] Other reported side effects are generally mild and can include dizziness or lightheadedness.

Troubleshooting Guides

This section provides guidance on addressing specific issues that may arise during preclinical behavioral experiments with this compound.

Issue 1: High Variability in Sedative Effects
Potential Cause Troubleshooting Steps
Genetic Differences in Subject Population If using outbred rodent strains, consider switching to an inbred strain to reduce genetic variability. If variability persists, it may be inherent to the drug's mechanism and should be reported.
Inconsistent Dosing Ensure accurate and consistent administration of this compound. For oral administration, confirm that the full dose is consumed. For injectable routes, verify injection volume and technique.
Circadian Rhythm Disruption Conduct experiments at the same time of day for all subjects to minimize the influence of circadian variations on sleep-wake cycles.
Environmental Disturbances Maintain a consistent and controlled experimental environment (lighting, temperature, noise) to avoid extraneous variables that could affect sedation levels.
Issue 2: Inconsistent or Unclear Anxiolytic Effects in Behavioral Assays (e.g., Elevated Plus Maze, Marble Burying Test)
Potential Cause Troubleshooting Steps
Suboptimal Dose Perform a dose-response study to identify the optimal dose for producing anxiolytic effects without causing excessive sedation, which can confound the results.[6][7][18][19][20]
Acclimation and Habituation Ensure all animals are properly acclimated to the testing room and habituated to handling to reduce baseline stress levels that could mask the drug's anxiolytic effects.
Assay Sensitivity The chosen behavioral assay may not be sensitive enough to detect the anxiolytic effects of this compound. Consider using a battery of tests to assess different aspects of anxiety-like behavior.
Experimenter Bias Blinding the experimenter to the treatment conditions (drug vs. vehicle) is crucial to prevent unconscious bias in handling and scoring.

Data Presentation

Table 1: Summary of Clinical Studies on this compound
Study Focus Patient Population Dosage Key Findings Reported Side Effects Citation
Sleep Disorders in Children36 children (6 months - 6 years) with frequent nighttime waking or inability to fall asleep.1 mg/kg body weight dailyThis compound showed a reliable positive effect on the sleep disorders studied.No adverse side effects were observed.[21]
Behavior Disorders in Children20 children (6-11 years) with behavior disorders.1.5 mg/kg/day for 1 monthThis compound induced a significantly higher improvement in behavior compared to placebo (mean -49.4% vs. -24.6%).Drowsiness in two cases, leading to dose reduction.[5][22]
Adult and Elderly Sleep Disorders42 adults (30-83 years) with sleep difficulties.8 drops (50 mg/ml solution) before bedtime for 30 days.Significant improvement in sleep quality and quality of life.Not specified, but noted for its good tolerability.[23][24]
Autistic Disorder25 subjects with autistic disorder and associated behavior and sleep disorders.1 mg/kg/day for 60 days.A positive effect was found in 52% of patients, particularly on hyperkinesia, unstable attention, and sleep disorders. More efficacious in subjects with mild or moderate mental retardation.No side effects were observed.[4]
Table 2: Preclinical Behavioral Effects of 5-HT2A and Alpha-1 Receptor Antagonists
Receptor Target Drug Class Behavioral Assay Observed Effects in Rodents Citation
5-HT2AAntagonists (e.g., MDL100907)Sleep-Wake Cycle AnalysisReduced wakefulness and increased NREM sleep.[25]
5-HT2AAntagonistsLocomotor ActivityCan attenuate the effects of 5-HT2A agonists on locomotor activity.[26]
5-HT2AAntagonists (e.g., MDL 11939)Head Twitch Response (HTR)Chronic treatment did not alter 5-HT2A receptor density.[27]
5-HT2AAntagonistsFive-Choice Serial Reaction Time TestReduces premature responding (impulsivity).[28]
5-HT2AInverse Agonists (e.g., MDL 100907)Conditioned FearDid not consistently impact freezing behavior per se but unmasked a fear-reducing effect of an SSRI.[29]
Alpha-1 AdrenergicAntagonists (e.g., Terazosin)Motor ActivityDose-dependent cessation of behavioral activity, reversible by an alpha-1 agonist.[30]
Alpha-1 AdrenergicAntagonistsContractile Response in AortaConcentration-dependent inhibition of contractile responses to noradrenaline and phenylephrine.[31]
Alpha-1 AdrenergicAntagonists (e.g., Silodosin, Doxazosin)Ureteral ContractionsSuppressed norepinephrine- and phenylephrine-induced contractions.[32]

Experimental Protocols

Elevated Plus Maze (EPM) for Assessing Anxiolytic-Like Behavior in Mice
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.

  • Procedure:

    • Gently place the mouse in the center of the maze, facing one of the closed arms.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the time spent in the open arms and closed arms.

    • Count the number of entries into the open and closed arms.

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

  • Cleaning: Thoroughly clean the maze with a 70% ethanol (B145695) solution between each trial to eliminate olfactory cues.

Marble Burying Test for Assessing Repetitive and Compulsive-Like Behavior in Mice
  • Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Twenty glass marbles are evenly spaced on top of the bedding.

  • Acclimation: Acclimate the mice to the testing room for at least 30 minutes prior to the test.

  • Procedure:

    • Gently place a single mouse into the cage.

    • Leave the mouse undisturbed for a 30-minute session.

  • Data Analysis:

    • After the session, carefully remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

    • A decrease in the number of buried marbles can indicate an anxiolytic or anti-compulsive effect.

  • Cleaning: Use fresh bedding and clean marbles for each mouse.

Mandatory Visualizations

Niaprazine_Mechanism_of_Action cluster_receptors Receptor Targets cluster_effects Behavioral Outcomes This compound This compound H1 H1 Receptor This compound->H1 Antagonism HT2A 5-HT2A Receptor This compound->HT2A Antagonism Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Antagonism Sedation Sedation / Hypnosis H1->Sedation Anxiolysis Anxiolysis HT2A->Anxiolysis Behavior_Modulation Behavior Modulation HT2A->Behavior_Modulation Alpha1->Behavior_Modulation

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow start Start Experiment acclimation Acclimate Animals to Testing Room start->acclimation dosing Administer this compound or Vehicle acclimation->dosing behavioral_testing Behavioral Assay (e.g., EPM, Marble Burying) dosing->behavioral_testing data_collection Record and Score Behavioral Data behavioral_testing->data_collection analysis Statistical Analysis data_collection->analysis results Interpret Results analysis->results

Caption: A typical experimental workflow for assessing this compound's behavioral effects.

H1_Receptor_Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Gq Gq Protein H1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Sedation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Histamine H1 receptor signaling pathway.

HT2A_Receptor_Signaling Serotonin (B10506) Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq Gq Protein HT2AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Anxiolysis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Serotonin 5-HT2A receptor signaling pathway.

Alpha1_Receptor_Signaling Norepinephrine Norepinephrine Alpha1R α1-Adrenergic Receptor Norepinephrine->Alpha1R Gq Gq Protein Alpha1R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified Alpha-1 Adrenergic receptor signaling pathway.

References

Validation & Comparative

A Comparative Analysis of Niaprazine and Benzodiazepines for Pediatric Sleep Disturbances

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of pediatric sleep disorders, the choice of pharmacological intervention is critical. This guide provides an objective comparison of niaprazine (B1210437) and benzodiazepines, two classes of drugs that have been used to manage sleep disturbances in children. The following analysis is based on available clinical data, experimental protocols, and known mechanisms of action.

Executive Summary

This compound, a piperazine (B1678402) derivative, has been utilized for pediatric sleep disorders primarily in some European countries, valued for its perceived favorable safety profile in this population.[1] In contrast, benzodiazepines are a broad class of sedative-hypnotic agents that are more widely known but are often recommended for short-term use in children due to concerns about potential side effects, dependence, and the lack of extensive efficacy and safety data in younger age groups.[2][3] Direct comparative clinical trials between this compound and benzodiazepines in children are notably scarce in publicly available literature, necessitating a comparison based on individual drug class data.

Mechanism of Action

The fundamental differences in the mechanisms of action between this compound and benzodiazepines underpin their distinct pharmacological profiles.

This compound acts as a potent and selective antagonist of the 5-HT2A and α1-adrenergic receptors.[1] It also possesses some affinity for the α2-adrenergic receptor.[1] Initially thought to be an antihistamine, it has a low affinity for H1 receptors.[1] Its sedative effects are primarily attributed to the blockade of histamine (B1213489) H1 receptors in the brain, which are involved in wakefulness, and its action on serotonin (B10506) receptors may also contribute to sedation.[4][5]

Benzodiazepines exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[6][7] This results in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties.[6] The binding of benzodiazepines to the GABAA receptor increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[8]

cluster_0 This compound Signaling Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonizes S5HT2AR Serotonin 5-HT2A Receptor This compound->S5HT2AR Antagonizes A1AR α1-Adrenergic Receptor This compound->A1AR Antagonizes Wakefulness Wakefulness H1R->Wakefulness Sedation Sedation/Sleep H1R->Sedation S5HT2AR->Wakefulness S5HT2AR->Sedation A1AR->Wakefulness A1AR->Sedation

Caption: this compound's mechanism of action.

cluster_1 Benzodiazepine Signaling Pathway Benzodiazepines Benzodiazepines GABAAR GABAA Receptor Benzodiazepines->GABAAR Positive Allosteric Modulation Chloride_Channel Chloride Ion Channel GABAAR->Chloride_Channel Opens GABA GABA GABA->GABAAR Binds Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Increased Cl- Influx CNS_Depression CNS Depression (Sedation/Sleep) Neuronal_Hyperpolarization->CNS_Depression

Caption: Benzodiazepine's mechanism of action.

Clinical Efficacy and Safety Data

Direct comparative data is limited. A 1992 study compared this compound to chlordesmethyldiazepam in pediatric outpatients with sleep disturbances, but the detailed results are not widely available.[9] Therefore, the following tables summarize data from separate studies.

Table 1: this compound Clinical Trial Data in Children
StudyDesignParticipantsInterventionKey FindingsAdverse Effects
Ottaviano et al. (1991)[10]Placebo-controlled, double-blind36 children (6 months to 6 years) with frequent nighttime waking or inability to fall asleep.This compound (1 mg/kg body weight daily) or placebo.Statistically significant positive effect of this compound on the sleep disorders studied.No adverse side effects were observed.[10]
Table 2: Benzodiazepine Use in Pediatric Sleep Disorders - General Findings and Concerns
AspectFindings and ObservationsSupporting Evidence
Efficacy Can be effective for short-term treatment of insomnia.[11] Clonazepam has been studied for sleep disorders in children with Autism Spectrum Disorder.[3]Use in children is often off-label and not as a first-line treatment.[3][12]
Safety Concerns Risk of dependence, withdrawal symptoms, and rebound insomnia.[8][11] Potential for next-day drowsiness, impaired motor function, and cognitive issues.[2][13] Increased risk of drug overdose, especially when co-prescribed with opioids.[2]Some studies report mild side effects like drowsiness and dizziness, while others note the potential for more significant behavioral changes.[14]
Recommendations Generally recommended for short-term use (2-4 weeks) if prescribed.[6] Caution is advised in children with ADHD as they may worsen daytime hyperactivity.[12]Long-term use is controversial due to concerns about decreasing effectiveness and potential long-term adverse effects.[6]

Experimental Protocols

This compound Efficacy Study (Ottaviano et al., 1991)
  • Objective: To evaluate the effect of this compound on common sleep disorders in children.

  • Study Design: A placebo-controlled, double-blind clinical trial.

  • Participants: 36 children, aged 6 months to 6 years, with frequent nighttime waking or inability to fall asleep.

  • Intervention: Participants were randomly assigned to receive either this compound at a daily dosage of 1 mg/kg of body weight or a placebo.

  • Outcome Measures: The effect on sleep disorders was assessed through continuous home-videorecorded sleep before and after the treatment period.

  • Results: The study found a reliable positive effect of this compound on the sleep disorders considered.

  • Safety: No adverse side effects were reported during the trial.[10]

cluster_2 Experimental Workflow: Ottaviano et al. (1991) Recruitment Recruitment of 36 Children (6mo - 6yrs) with Sleep Disorders Baseline Baseline Assessment: Continuous Home-Videorecorded Sleep Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound (1 mg/kg/day) Randomization->Group_A n=18 Group_B Group B: Placebo Randomization->Group_B n=18 Follow_up Follow-up Assessment: Continuous Home-Videorecorded Sleep Group_A->Follow_up Group_B->Follow_up Analysis Data Analysis: Comparison of Sleep Parameters Follow_up->Analysis Conclusion Conclusion on Efficacy and Safety Analysis->Conclusion

Caption: Workflow of the this compound clinical trial.

Conclusion

The available evidence suggests that this compound may be an effective and safe option for short-term management of certain sleep disorders in young children.[10] Its distinct mechanism of action, targeting serotonergic and adrenergic receptors, differs significantly from the GABAergic modulation of benzodiazepines.[1][6]

Benzodiazepines, while effective for inducing sleep, carry a more substantial risk profile for the pediatric population, including the potential for dependence, withdrawal, and next-day sedation.[2][3] Their use is generally reserved for short-term or specific clinical situations.

The lack of head-to-head comparative trials is a significant gap in the literature. Future research should focus on direct comparisons of this compound with both benzodiazepines and other sleep aids in the pediatric population, utilizing objective measures such as polysomnography, to provide a clearer evidence base for clinical decision-making. Researchers and clinicians must weigh the potential benefits against the known risks when considering these medications for children with sleep disturbances.

References

A Comparative Analysis of Niaprazine and Other 5-HT2A Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of Niaprazine (B1210437) and other prominent 5-HT2A receptor antagonists, tailored for researchers, scientists, and drug development professionals. The following sections present quantitative data on binding affinities and functional potencies, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Introduction to 5-HT2A Receptor Antagonism

The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor, is a key target in the treatment of a variety of neuropsychiatric disorders. Antagonism of this receptor is a well-established mechanism for the therapeutic effects of several atypical antipsychotics and is being explored for the treatment of sleep disorders, anxiety, and other conditions. This compound, a sedative-hypnotic agent, has been shown to act as a potent and selective 5-HT2A and α1-adrenergic receptor antagonist[1]. This guide compares the in vitro pharmacological profile of this compound with other well-characterized 5-HT2A antagonists: Pimavanserin, Ketanserin, Risperidone, and Mirtazapine.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (IC50) of this compound and its comparators at the human 5-HT2A receptor. Data is compiled from various in vitro studies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: 5-HT2A Receptor Binding Affinities and Functional Antagonist Potencies
Compound5-HT2A Ki (nM)5-HT2A IC50 (nM)Reference(s)
This compound 25 (for 5-HT2)Not Reported[2]
Pimavanserin 0.087~1 (pIC50 of 8.73)[3]
Ketanserin 2.514.0[3][4]
Risperidone ~0.16 - 3.1357[5]
Mirtazapine 69Not Reported[6]

Note: The Ki value for this compound is for the 5-HT2 receptor family, as a specific value for the 5-HT2A subtype was not available in the reviewed literature.

Table 2: Receptor Selectivity Profile of 5-HT2A Antagonists (Ki in nM)

This table provides a broader view of the binding affinities of the selected compounds at various neurotransmitter receptors, highlighting their selectivity profiles. Lower Ki values indicate higher affinity.

ReceptorThis compoundPimavanserinKetanserinRisperidoneMirtazapine
5-HT2A 25 (5-HT2) 0.087 2.5 ~0.16 - 3.13 69
5-HT1A>1000>300>1000~200-500Low Affinity
5-HT2CNot Reported~10-20~50-100~10-50High Affinity
D2>1000>300>1000~1.5 - 3.13Low Affinity
α1-adrenergic86>300High Affinity~0.8High Affinity
H1>1000>300High Affinity~2.23High Affinity

Data compiled from multiple sources[1][2][3][7][8]. Specific values can vary between studies.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor primarily couples to Gq/11 G-proteins. Upon agonist binding, this initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). 5-HT2A receptor antagonists block this pathway by preventing agonist binding.

Gq_Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq/11 5HT2A_Receptor->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Serotonin Serotonin (Agonist) Serotonin->5HT2A_Receptor Binds Antagonist Antagonist (e.g., this compound) Antagonist->5HT2A_Receptor Blocks IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Membranes (Expressing 5-HT2A Receptors) Start->Prepare_Membranes Incubate Incubate Membranes with: - Radioligand ([³H]Ketanserin) - Test Compound (Varying Conc.) - Non-specific Ligand (Control) Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki Quantify->Analyze End End Analyze->End

Caption: Workflow for a 5-HT2A Radioligand Binding Assay.

Logical Relationship of this compound to Other Antagonists

This diagram illustrates the classification of this compound in the context of other 5-HT2A antagonists based on their primary clinical use and receptor selectivity.

Antagonist_Classification cluster_atypical Atypical Antipsychotics cluster_selective Selective 5-HT2A Inverse Agonist cluster_prototypical Prototypical Antagonist cluster_sedative Sedative-Hypnotic 5HT2A_Antagonists 5-HT2A Antagonists Risperidone Risperidone 5HT2A_Antagonists->Risperidone Mirtazapine Mirtazapine 5HT2A_Antagonists->Mirtazapine Pimavanserin Pimavanserin 5HT2A_Antagonists->Pimavanserin Ketanserin Ketanserin 5HT2A_Antagonists->Ketanserin This compound This compound 5HT2A_Antagonists->this compound

Caption: Classification of this compound and Comparators.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptors (e.g., membrane preparations from CHO or HEK293 cells)

  • Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific determinant: 10 µM Ketanserin or another suitable 5-HT2A antagonist

  • Test compounds (e.g., this compound) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen membrane preparation containing the 5-HT2A receptors on ice. Dilute the membranes in ice-cold assay buffer to a final protein concentration that yields adequate signal-to-noise ratio (typically 50-100 µg protein per well).

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration near its Kd, e.g., 1-2 nM), and 150 µL of the diluted membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Ketanserin, 50 µL of [³H]Ketanserin, and 150 µL of the diluted membrane preparation.

    • Competitive Binding: 50 µL of the test compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]Ketanserin, and 150 µL of the diluted membrane preparation.

  • Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Calcium Flux Assay for 5-HT2A Receptor Antagonism

Objective: To determine the functional potency (IC50) of a test compound as an antagonist of the human 5-HT2A receptor.

Materials:

  • A stable cell line expressing the human 5-HT2A receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • 5-HT2A receptor agonist (e.g., Serotonin or α-methyl-5-HT)

  • Test compounds (e.g., this compound) at various concentrations

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates and grow to a confluent monolayer.

  • Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution to each well. Incubate for 45-60 minutes at 37°C in the dark.

  • Compound Addition: After dye loading, wash the cells with assay buffer. Add the test compound at various concentrations to the respective wells and incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading. Inject the 5-HT2A agonist at a concentration that elicits a submaximal response (e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known potent 5-HT2A antagonist (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the antagonist that produces 50% of the maximal inhibition) using non-linear regression analysis.

Conclusion

This comparative guide provides a detailed overview of the in vitro pharmacological properties of this compound in relation to other well-established 5-HT2A antagonists. This compound demonstrates a notable affinity for the 5-HT2 receptor family, comparable to some atypical antipsychotics, though its functional potency at the 5-HT2A subtype requires further characterization. Its distinct selectivity profile, with potent α1-adrenergic antagonism and low affinity for D2 and H1 receptors, differentiates it from other compounds in this class. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of this compound and other 5-HT2A modulators.

References

Niaprazine: A Comparative Analysis of Efficacy and Safety in Placebo-Controlled Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Niaprazine's performance against placebo in clinical trials, focusing on its efficacy and safety profile, particularly in pediatric populations. The information is compiled from available clinical data to support research and drug development activities.

Mechanism of Action

This compound (B1210437), a piperazine (B1678402) derivative, primarily acts as a sedative and hypnotic. Its mechanism of action involves the antagonism of histamine (B1213489) H1 receptors in the central nervous system, which contributes to sedation and sleep induction.[1] Additionally, this compound exhibits affinity for serotonin (B10506) (5-HT2) and alpha-1 adrenergic receptors, which may also play a role in its therapeutic effects.

Efficacy in Pediatric Sleep and Behavior Disorders

Placebo-controlled clinical trials have investigated the efficacy of this compound in managing sleep and behavior disorders in children.

A double-blind, placebo-controlled study by Ottaviano et al. (1991) assessed the effect of this compound (1 mg/kg/day) on common sleep disorders in 36 children aged 6 months to 6 years. The study utilized continuous home-videorecorded sleep to evaluate outcomes. Results indicated a "reliable positive effect" of this compound on the sleep disorders studied, which included frequent nighttime waking and difficulty falling asleep.[2][3] A secondary analysis of this study noted improvements across ten sleep parameters, including sleep latency, nighttime motor activity, and total sleep time.[4]

In a separate randomized, double-blind clinical trial by Franzoni et al. (1987), the efficacy of this compound (1.5 mg/kg/day) was evaluated in 20 children aged 6-11 years with behavior disorders. Over a one-month period, this compound demonstrated a significantly greater improvement in behavior compared to placebo.[5]

Quantitative Efficacy Data

The following table summarizes the key quantitative findings from these placebo-controlled trials.

Trial (Year)IndicationNDosagePrimary Outcome MeasureThis compound Group OutcomePlacebo Group OutcomeStatistical Significance
Franzoni et al. (1987)Behavior Disorders201.5 mg/kg/dayMean Percent Improvement in Behavior-49.4%-24.6%Highly Significant
Ottaviano et al. (1991)Sleep Disorders361 mg/kg/dayImprovement in Sleep Parameters (e.g., sleep latency, total sleep time)Positive Effect Observed-Reliable Positive Effect

Detailed quantitative data on specific sleep parameters from the Ottaviano et al. (1991) study were not available in the reviewed literature. Access to the full-text publication would be required for a more granular analysis.

Safety and Tolerability

Across the reviewed placebo-controlled trials, this compound was generally well-tolerated in the pediatric population.

In the study by Franzoni et al. (1987), the only notable side effect was drowsiness, which led to a dose reduction in two of the patients receiving this compound.[5] The Ottaviano et al. (1991) study reported no adverse side effects.[2]

Commonly reported side effects in broader literature include drowsiness, dry mouth, and mild gastrointestinal disturbances.

Experimental Protocols

Franzoni et al. (1987): this compound in Behavior Disorders in Children
  • Study Design: A randomized, double-blind, placebo-controlled clinical trial.

  • Participants: 20 children (17 male, 3 female), aged 6-11 years, with diagnosed behavior disorders.

  • Intervention: Participants were administered either this compound (1.5 mg/kg/day) or a placebo for a duration of one month.

  • Assessment: Improvement in behavior was assessed in various settings, including at home, during play, at school, and in the doctor's office. The specific rating scales or methods for quantifying "percent variation" in behavior were not detailed in the available abstract.

Ottaviano et al. (1991): The Effect of this compound on Common Sleep Disorders in Children
  • Study Design: A placebo-controlled, double-blind clinical trial.

  • Participants: 36 children, aged 6 months to 6 years, experiencing frequent nighttime waking or difficulty falling asleep.

  • Intervention: Participants were randomly assigned to receive either this compound (1 mg/kg body weight daily) or a placebo.

  • Assessment: The primary method of assessment was continuous home-videorecorded sleep, both before and after the trial period. This allowed for the analysis of various sleep parameters. A secondary source mentioned ten specific parameters were evaluated, though a detailed list and their precise definitions were not available.

Visualizations

Signaling Pathway of this compound

Niaprazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine Histamine Histamine_vesicle->Histamine Release H1_Receptor H1 Receptor Wakefulness Wakefulness Promotion H1_Receptor->Wakefulness Activates 5HT2_Receptor 5-HT2 Receptor Alpha1_Receptor Alpha-1 Receptor This compound This compound This compound->H1_Receptor Blocks This compound->5HT2_Receptor Blocks This compound->Alpha1_Receptor Blocks Histamine->H1_Receptor Binds Serotonin Serotonin Serotonin->5HT2_Receptor Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for a Placebo-Controlled Trial of this compound

Niaprazine_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Patient_Population Pediatric Patients with Sleep/Behavior Disorders Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Population->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., Video-polysomnography, Behavioral Scales) Informed_Consent->Baseline_Assessment Randomization Randomization (1:1) Niaprazine_Arm This compound Group Randomization->Niaprazine_Arm Group A Placebo_Arm Placebo Group Randomization->Placebo_Arm Group B Treatment_Period Treatment Administration (e.g., 1 month) Niaprazine_Arm->Treatment_Period Placebo_Arm->Treatment_Period Post_Treatment_Assessment Post-Treatment Assessment Treatment_Period->Post_Treatment_Assessment Safety_Monitoring Adverse Event Monitoring Treatment_Period->Safety_Monitoring Baseline_Assessment->Randomization Data_Analysis Statistical Analysis (Comparison of Outcomes) Post_Treatment_Assessment->Data_Analysis

Caption: Generalized workflow of a this compound clinical trial.

References

Cross-Validation of Niaprazine's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Niaprazine's mechanism of action, focusing on its interaction with key receptor targets. While direct cross-validation of This compound (B1210437) in different cell lines is not extensively documented in publicly available literature, this guide offers a comprehensive comparison with well-characterized alternative compounds, supported by experimental data from various cellular systems.

Introduction to this compound

This compound is a sedative and hypnotic agent, primarily used in some countries for the management of sleep disorders, particularly in children.[1] Its pharmacological profile is complex, exhibiting antagonist activity at multiple neurotransmitter receptors. Understanding its mechanism of action is crucial for predicting its therapeutic effects and potential side effects.

Mechanism of Action: A Multi-Target Profile

This compound's primary mechanism of action involves the antagonism of several G protein-coupled receptors (GPCRs), most notably histamine (B1213489) H1, α1-adrenergic, and serotonin (B10506) 5-HT2A receptors.[1][2]

Receptor Binding Affinities

The following table summarizes the reported binding affinities (Ki) of this compound for its primary targets. It is important to note that the specific cell lines used for these particular this compound assays were not detailed in the source literature, which refers to in vitro ligand binding techniques. For comparison, data for well-established antagonists at these receptors are provided from studies utilizing specific cell lines such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells.

Target ReceptorCompoundCell LineKi (nM)Reference
α1-Adrenergic Receptor This compound Not Specified77 [2]
PrazosinCHO0.13 - 1.0 (α1A)[3]
PrazosinCHO0.06 - 0.62 (α1B)[3]
PrazosinCHO0.06 - 0.38 (α1D)[3]
5-HT2A Receptor This compound Not Specified25 [2]
KetanserinHEK2930.35 - 0.77[4]
KetanserinCHO-K111 (IC50)[5]
Histamine H1 Receptor This compound Not SpecifiedLow Affinity[2]
DiphenhydramineNot Specified1[6]
MepyramineHEK293T-[7]

Note: The Ki value for this compound at the H1 receptor is reported as low, without a specific numerical value in the primary literature reviewed.

Signaling Pathways and Experimental Workflows

The antagonism of these receptors by this compound disrupts their respective downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for characterizing antagonist activity.

cluster_H1 Histamine H1 Receptor Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway H1 Histamine H1 Receptor Gq_H1 Gq/11 H1->Gq_H1 PLC_H1 PLC Gq_H1->PLC_H1 PIP2_H1 PIP2 PLC_H1->PIP2_H1 IP3_H1 IP3 PIP2_H1->IP3_H1 DAG_H1 DAG PIP2_H1->DAG_H1 Ca_H1 Ca²⁺ Release IP3_H1->Ca_H1 PKC_H1 PKC Activation DAG_H1->PKC_H1 Niaprazine_H1 This compound Niaprazine_H1->H1 Antagonism Histamine Histamine Histamine->H1 alpha1 α1-Adrenergic Receptor Gq_alpha1 Gq/11 alpha1->Gq_alpha1 PLC_alpha1 PLC Gq_alpha1->PLC_alpha1 PIP2_alpha1 PIP2 PLC_alpha1->PIP2_alpha1 IP3_alpha1 IP3 PIP2_alpha1->IP3_alpha1 DAG_alpha1 DAG PIP2_alpha1->DAG_alpha1 Ca_alpha1 Ca²⁺ Release IP3_alpha1->Ca_alpha1 PKC_alpha1 PKC Activation DAG_alpha1->PKC_alpha1 Niaprazine_alpha1 This compound Niaprazine_alpha1->alpha1 Antagonism Norepinephrine Norepinephrine Norepinephrine->alpha1 HT2A 5-HT2A Receptor Gq_5HT2A Gq/11 HT2A->Gq_5HT2A PLC_5HT2A PLC Gq_5HT2A->PLC_5HT2A PIP2_5HT2A PIP2 PLC_5HT2A->PIP2_5HT2A IP3_5HT2A IP3 PIP2_5HT2A->IP3_5HT2A DAG_5HT2A DAG PIP2_5HT2A->DAG_5HT2A Ca_5HT2A Ca²⁺ Release IP3_5HT2A->Ca_5HT2A PKC_5HT2A PKC Activation DAG_5HT2A->PKC_5HT2A Niaprazine_5HT2A This compound Niaprazine_5HT2A->HT2A Antagonism Serotonin Serotonin Serotonin->HT2A

Caption: Signaling pathways antagonized by this compound.

start Start culture_cells Culture CHO or HEK293 cells stably expressing the target receptor start->culture_cells seed_plate Seed cells into a 96-well plate culture_cells->seed_plate incubate1 Incubate overnight seed_plate->incubate1 prepare_compounds Prepare serial dilutions of This compound and comparator antagonists incubate1->prepare_compounds add_antagonists Add antagonists to the cells prepare_compounds->add_antagonists incubate2 Incubate for a defined period add_antagonists->incubate2 prepare_agonist Prepare a fixed concentration of the receptor's agonist incubate2->prepare_agonist add_agonist Add agonist to the cells prepare_agonist->add_agonist measure_response Measure the cellular response (e.g., Calcium Flux or cAMP levels) add_agonist->measure_response analyze_data Analyze data to determine IC50 values measure_response->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro antagonist assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize receptor antagonists.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • HEK293 or CHO cells stably expressing the target receptor (e.g., human α1A-adrenoceptor) are cultured to 80-90% confluency.

    • Cells are harvested, washed with ice-cold PBS, and centrifuged.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

    • The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in an assay buffer.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1-adrenoceptors) and varying concentrations of the unlabeled antagonist (e.g., this compound or a comparator).

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold wash buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The IC50 value (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Assay (Functional Antagonism)

This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a common downstream effect of Gq-coupled receptors like H1, α1, and 5-HT2A.

  • Cell Culture and Plating:

    • CHO or HEK293 cells stably expressing the target receptor are seeded into a black-walled, clear-bottom 96-well plate and cultured overnight.

  • Dye Loading:

    • The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) in an appropriate buffer for 45-60 minutes at 37°C.

  • Antagonist Incubation:

    • Serial dilutions of the antagonist (e.g., this compound) are added to the wells and incubated for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR).

    • A baseline fluorescence reading is taken.

    • A fixed concentration of the corresponding agonist (e.g., histamine for H1, phenylephrine (B352888) for α1, serotonin for 5-HT2A) is added to the wells.

    • The change in fluorescence, indicating intracellular calcium mobilization, is measured over time.

  • Data Analysis:

    • The peak fluorescence response is determined for each well.

    • The data is normalized to the response in the absence of the antagonist (0% inhibition) and in the presence of a saturating concentration of a known potent antagonist (100% inhibition).

    • The IC50 value is determined by plotting the normalized response against the antagonist concentration and fitting the data to a dose-response curve.

cAMP Assay (Functional Antagonism)

This assay is used to measure the effect of antagonists on receptors that modulate cyclic AMP (cAMP) levels. While this compound's primary targets are Gq-coupled, some α1-adrenoceptor subtypes can also influence cAMP pathways in certain cellular contexts.

  • Cell Culture and Plating:

    • HEK293 or CHO cells expressing the receptor of interest are plated in a 96-well plate and cultured.

  • Antagonist and Agonist Treatment:

    • Cells are pre-incubated with varying concentrations of the antagonist.

    • Forskolin (an adenylyl cyclase activator) is often used to stimulate cAMP production, and the effect of the receptor agonist on this stimulated level is measured.

    • The agonist is added, and the cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.

  • Data Analysis:

    • The amount of cAMP produced is quantified based on a standard curve.

    • The inhibitory effect of the antagonist on the agonist-mediated change in cAMP is calculated.

    • The IC50 value is determined from the dose-response curve of the antagonist.

Conclusion

This compound exhibits a multi-target pharmacological profile, with notable antagonist activity at α1-adrenergic and 5-HT2A receptors, and a reported low affinity for histamine H1 receptors. While direct comparative data for this compound across different cell lines is limited, a comparison with established antagonists in well-defined cellular systems provides a valuable context for its potency and potential clinical effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the nuanced pharmacology of this compound and other multi-target ligands in various cell-based models. Further studies are warranted to fully elucidate the cell-type-dependent effects of this compound and to provide a more complete cross-validation of its mechanism of action.

References

A Comparative Analysis of the Therapeutic Index of Niaprazine and Other Sedatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Niaprazine (B1210437), a sedative-hypnotic of the phenylpiperazine group, against two other major classes of sedative drugs: benzodiazepines (represented by Diazepam) and Z-drugs (represented by Zolpidem). This objective comparison is supported by available preclinical data and detailed experimental methodologies to inform research and drug development in the field of sedative and hypnotic agents.

Executive Summary

This compound is noted for its favorable safety profile, particularly in pediatric populations, and its unique mechanism of action targeting histamine (B1213489) and serotonin (B10506) receptors.[1] While a precise therapeutic index for this compound could not be calculated from publicly available data due to the absence of a reported median lethal dose (LD50), this guide compiles the available preclinical toxicity and efficacy data for a qualitative and partially quantitative comparison with Diazepam and Zolpidem. Benzodiazepines and Z-drugs, which primarily act on GABA-A receptors, have calculable therapeutic indices from rodent studies, offering a benchmark for assessing the relative safety of sedatives.[2][3][4] This guide presents the data in structured tables, details the experimental protocols for key assays, and provides visualizations of relevant signaling pathways and experimental workflows.

Comparative Data on Therapeutic Indices

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The most common preclinical measure is the ratio of the median lethal dose (LD50) to the median effective dose (ED50).

Drug ClassCompoundAnimal ModelOral LD50 (mg/kg)Sedative ED50 (mg/kg)Therapeutic Index (LD50/ED50)
PhenylpiperazineThis compoundMouse/RatNot Found~1 (observed sedation)[2]Not Calculable
BenzodiazepineDiazepamMouse720[2]~2 (locomotor impairment)[5]~360
Rat1240[2]1.0 - 2.5 (locomotor impairment)[6]~496 - 1240
Z-DrugZolpidemRat (male)695[7]1.0 - 2.5 (locomotor impairment)[6]~278 - 695
Rat (female)1030[7]1.0 - 2.5 (locomotor impairment)[6]~412 - 1030

Note: The sedative ED50 values are estimations based on doses reported to cause significant locomotor impairment or sedation in preclinical studies. The exact ED50 can vary depending on the specific experimental protocol and the endpoint measured. A specific oral LD50 value for this compound in rodents could not be identified in the reviewed literature, preventing the calculation of its therapeutic index. However, a study in mice reported that a daily oral dose of 1 mg/kg was well-tolerated without obvious signs of toxicity.[2]

Mechanisms of Action

The sedative effects of this compound, benzodiazepines, and Z-drugs are mediated by distinct neurotransmitter systems in the central nervous system.

This compound: this compound's sedative properties are primarily attributed to its antagonist activity at histamine H1 and serotonin 5-HT2A receptors.[1] By blocking H1 receptors, it inhibits the wakefulness-promoting effects of histamine. Its antagonism of 5-HT2A receptors also contributes to its sedative and anxiolytic effects.

Benzodiazepines (e.g., Diazepam): Benzodiazepines enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. They bind to a specific site on the receptor, increasing the frequency of chloride channel opening when GABA is also bound, leading to neuronal hyperpolarization and reduced neuronal excitability.

Z-Drugs (e.g., Zolpidem): Z-drugs are non-benzodiazepine hypnotics that also act as positive allosteric modulators of the GABA-A receptor.[4] They exhibit a higher affinity for GABA-A receptor subtypes containing the α1 subunit, which is thought to mediate the sedative and hypnotic effects with less anxiolytic and muscle relaxant properties compared to benzodiazepines.[4]

Signaling Pathway Diagrams

Sedative_Signaling_Pathways cluster_this compound This compound Pathway cluster_Benzo_Z Benzodiazepine & Z-Drug Pathway This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonist SHT2AR Serotonin 5-HT2A Receptor This compound->SHT2AR Antagonist Wakefulness Wakefulness H1R->Wakefulness Promotes Sedation_N Sedation H1R->Sedation_N Inhibition leads to SHT2AR->Wakefulness Modulates SHT2AR->Sedation_N Antagonism contributes to Benzo Benzodiazepines (e.g., Diazepam) GABA_A GABA-A Receptor Benzo->GABA_A Positive Allosteric Modulator Zdrug Z-Drugs (e.g., Zolpidem) Zdrug->GABA_A Positive Allosteric Modulator (α1 selective) Chloride Cl- Influx GABA_A->Chloride Hyperpolarization Neuronal Hyperpolarization Chloride->Hyperpolarization Sedation_GABA Sedation Hyperpolarization->Sedation_GABA

Caption: Signaling pathways of this compound, Benzodiazepines, and Z-drugs.

Experimental Protocols

The determination of a therapeutic index relies on standardized preclinical assays to measure efficacy (sedation) and toxicity (lethality).

Determination of Median Effective Dose (ED50) for Sedation

1. Open Field Test: This test is widely used to assess locomotor activity and anxiety-like behavior in rodents. A decrease in locomotor activity is indicative of a sedative effect.

  • Apparatus: A square or circular arena with walls to prevent escape, typically equipped with an overhead camera and tracking software.

  • Procedure:

    • Acclimate the animal to the testing room for at least 30 minutes before the test.

    • Administer the test compound (e.g., this compound, Diazepam, Zolpidem) or vehicle via the desired route (e.g., oral gavage).

    • After a specified pretreatment time, place the animal in the center of the open field arena.

    • Record the animal's activity for a set duration (typically 5-30 minutes).

    • Key parameters measured include total distance traveled, time spent mobile, and entries into the center of the arena.

  • Data Analysis: The dose of the drug that causes a 50% reduction in locomotor activity compared to the vehicle-treated group is determined as the ED50.

2. Loss of Righting Reflex (LORR): This is a common method to assess the hypnotic effects of a substance.

  • Procedure:

    • Administer a range of doses of the test compound to different groups of animals.

    • At the time of peak effect, place the animal on its back.

    • The inability of the animal to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is considered a positive response.

  • Data Analysis: The ED50 is the dose at which 50% of the animals in a group exhibit the loss of righting reflex.

Determination of Median Lethal Dose (LD50)
  • Procedure:

    • Administer escalating single doses of the test substance to different groups of animals, typically via the oral route.

    • Observe the animals for a specified period (e.g., 7-14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the animals in the tested population.

Experimental_Workflow_TI cluster_ED50 ED50 Determination (Sedation) cluster_LD50 LD50 Determination (Toxicity) cluster_TI Therapeutic Index Calculation start_ED50 Administer Graded Doses of Sedative to Animal Groups OFT Open Field Test (Measure Locomotor Activity) start_ED50->OFT LORR Loss of Righting Reflex Test start_ED50->LORR end_ED50 Calculate Dose Causing 50% Sedative Effect (ED50) OFT->end_ED50 LORR->end_ED50 TI Therapeutic Index (TI) = LD50 / ED50 end_ED50->TI start_LD50 Administer Escalating Single Doses to Animal Groups Observe Observe for Toxicity and Mortality (7-14 days) start_LD50->Observe end_LD50 Calculate Dose Causing 50% Lethality (LD50) Observe->end_LD50 end_LD50->TI

Caption: Experimental workflow for determining the therapeutic index.

Conclusion

This comparative guide highlights the differences in the therapeutic index and mechanisms of action between this compound and other commonly used sedatives. While a definitive quantitative comparison of the therapeutic index is hampered by the lack of a publicly available oral LD50 for this compound, the existing preclinical and clinical data suggest a favorable safety profile for this compound, particularly in specific patient populations. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective sedative-hypnotic agents. Further preclinical studies to determine the LD50 of this compound are warranted to enable a direct and quantitative comparison of its therapeutic index with other sedatives.

References

A Comparative Guide to HPLC-UV and LC-MS/MS for the Quantification of Niaprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of Niaprazine, a sedative-hypnotic agent. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and clinical studies. This document outlines the methodologies, performance characteristics, and validation parameters of both techniques, supported by experimental data from related compounds to inform method selection and validation.

Introduction

This compound, a phenylpiperazine derivative, requires robust and reliable analytical methods for its quantification in various matrices, including pharmaceutical formulations and biological samples. HPLC-UV is a widely accessible and cost-effective technique, while LC-MS/MS offers superior sensitivity and selectivity. The choice between these methods depends on the specific requirements of the analysis, such as the required limit of detection, the complexity of the sample matrix, and throughput needs.

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and method validation. The following protocols are representative of typical methods used for the quantification of piperazine (B1678402) derivatives like this compound.

HPLC-UV Method

A common approach for the analysis of piperazine-containing compounds by HPLC-UV involves derivatization to enhance UV absorbance, as piperazine itself lacks a strong chromophore.

Sample Preparation (Derivatization):

  • A solution of the analyte is prepared in a suitable solvent.

  • A derivatizing agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), is added to the solution.

  • The mixture is heated to facilitate the reaction, forming a stable, UV-active derivative.[1]

  • The reaction mixture is then diluted to an appropriate concentration for HPLC analysis.

Chromatographic Conditions:

  • HPLC System: Alliance e2695 separations module with a 2998 photodiode array UV detector.[1]

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (B46881) (e.g., 90:10:0.1 v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection Wavelength: 340 nm (for the NBD-Cl derivative).[1]

LC-MS/MS Method

LC-MS/MS methods offer high sensitivity and selectivity, often without the need for derivatization, making them suitable for complex biological matrices.[2][3]

Sample Preparation (Protein Precipitation for Plasma Samples):

  • To 50 µL of plasma, add an internal standard.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge the sample.

  • The supernatant is then diluted and injected into the LC-MS/MS system.[4]

Chromatographic Conditions:

  • LC System: A UHPLC system (e.g., Agilent 1260 Infinity II).

  • Column: InfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 µm particle size).

  • Mobile Phase: A gradient elution using water with 5 mM ammonium (B1175870) formate (B1220265) (pH 8.0) and methanol.

  • Flow Rate: 0.25 mL/min.

  • Injection Volume: 2 µL.[5]

Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., SCIEX 6500+).[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored for quantification.

Performance Comparison: HPLC-UV vs. LC-MS/MS

The performance of each method is evaluated based on key validation parameters as recommended by international guidelines. The following tables summarize typical validation data for the analysis of piperazine derivatives, providing a baseline for what can be expected for this compound quantification.

Table 1: HPLC-UV Method Validation Data for a Piperazine Derivative [1][2]

Validation ParameterResult
Linearity Range30 - 350 ppm
Accuracy (% Recovery)104.87 - 108.06%
Precision (% RSD)< 4.0
Limit of Detection (LOD)30 ppm
Limit of Quantification (LOQ)90 ppm

Table 2: LC-MS/MS Method Validation Data for a Piperazine Derivative [2]

Validation ParameterCation Exchange LC-MS/MSReversed Phase LC-MS/MSLC-QTOF/MS
Linearity Range0.001 - 1 ng/mg tissue0.001 - 1 ng/mg tissue10.0 - 900.0 ng/mL
Precision (% RSD)< 15< 15< 7.08 (intra-assay), < 13.74 (inter-assay)
Accuracy (% Recovery)85 - 115%85 - 115%93.63%

As the data indicates, LC-MS/MS methods generally provide significantly lower limits of detection and quantification, making them more suitable for trace-level analysis.

Method Validation Workflow

The validation of an analytical method is a systematic process to ensure that the chosen procedure provides reliable and reproducible results.

MethodValidationWorkflow Method Validation Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV Method method_dev->hplc_dev Option 1 lcms_dev LC-MS/MS Method method_dev->lcms_dev Option 2 validation Method Validation hplc_dev->validation lcms_dev->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness cross_validation Cross-Validation (If applicable) specificity->cross_validation linearity->cross_validation accuracy->cross_validation precision->cross_validation lod_loq->cross_validation robustness->cross_validation documentation Documentation & Reporting cross_validation->documentation end End: Method Implementation documentation->end

Caption: A generalized workflow for analytical method validation.

Conclusion

Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound, each with its own set of advantages and limitations.

  • HPLC-UV is a cost-effective and widely available method. However, for compounds like this compound that lack a strong chromophore, a derivatization step may be necessary, which can add complexity and potential for variability.[1] Its sensitivity may be insufficient for applications requiring trace-level quantification.

  • LC-MS/MS offers superior sensitivity, selectivity, and specificity, making it the method of choice for analyzing complex samples and for bioanalytical applications where low detection limits are crucial.[3][6] While the initial instrument cost is higher, the ability to directly analyze the parent compound without derivatization and the higher throughput can offset this for many laboratories.

For routine quality control of bulk drug substance or pharmaceutical formulations where concentrations are high, a validated HPLC-UV method may be sufficient. However, for pharmacokinetic studies, therapeutic drug monitoring, or the analysis of trace impurities, the sensitivity and selectivity of a validated LC-MS/MS method are indispensable. The ultimate choice of method should be based on a thorough evaluation of the analytical requirements and the intended application.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Niaprazine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical component of laboratory safety and operational excellence. For researchers, scientists, and drug development professionals handling Niaprazine, a piperazine (B1678402) derivative with renewed interest for its anxiolytic properties, adherence to proper disposal protocols is paramount to protect both personnel and the environment.[1] This guide provides essential, step-by-step information for the proper disposal of this compound waste in a laboratory setting.

Hazard Profile and Precautionary Measures

Before initiating any disposal procedure, it is crucial to be aware of the hazard profile of this compound. According to safety data sheets (SDS), this compound may cause skin and serious eye irritation, and may also cause an allergic skin reaction.[2] It is also classified as toxic to aquatic life, emphasizing the need to prevent its release into the environment.[2]

Personal Protective Equipment (PPE) is mandatory when handling this compound waste. This includes:

  • Protective gloves

  • Eye protection (safety goggles or face shield)

  • Laboratory coat

Always handle this compound and its waste in a well-ventilated area to avoid inhalation of any mists or vapors.[2][3]

Step-by-Step Disposal Protocol for this compound Waste

The following procedure outlines the recommended steps for the disposal of this compound from a laboratory setting. This protocol is designed to comply with general laboratory chemical waste guidelines.

Step 1: Waste Segregation

  • Do not mix this compound waste with other waste streams. Keep it in its original container if possible, or in a clearly labeled, dedicated waste container.[2]

  • Label the waste container clearly as "Hazardous Waste: this compound". Include the date of accumulation.

Step 2: Container Management

  • Use appropriate, leak-proof containers for storing this compound waste. Plastic containers are generally preferred for chemical waste.

  • Keep the waste container securely closed when not in use.

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and general laboratory traffic.

Step 3: Handling Spills

  • In the event of a spill, immediately contain the area.

  • Cover drains to prevent environmental release.[2]

  • Use a liquid-absorbent material, such as Chemizorb®, to take up the spill.[2]

  • Collect the absorbent material and place it in the designated this compound waste container.

  • Clean the affected area thoroughly.

Step 4: Final Disposal

  • This compound waste must be disposed of through an approved waste disposal plant. [2] Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHRS) department to arrange for the pickup and disposal of the chemical waste.

  • Handle uncleaned, empty containers as you would the product itself and dispose of them through the same hazardous waste stream.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Niaprazine_Disposal_Workflow cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe spill_check Spill Occurs? segregate Segregate Waste in Labeled, Closed Container ppe->segregate storage Store in Designated Satellite Accumulation Area segregate->storage ehrs Contact Environmental Health & Safety (EHRS) for Pickup storage->ehrs disposal_plant Dispose via Approved Waste Disposal Plant ehrs->disposal_plant spill_check->storage No contain Contain Spill & Cover Drains spill_check->contain Yes absorb Absorb with Inert Material contain->absorb collect Collect & Place in Waste Container absorb->collect collect->segregate

Caption: Workflow for the safe disposal of this compound waste.

It is imperative to adhere to all national and local regulations regarding chemical waste disposal.[2] Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet for the most accurate and comprehensive information. By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.